Technical Whitepaper: Chemical Properties & Medicinal Utility of cis-3-(Fluoromethyl)cyclobutan-1-ol
Executive Summary The cis-3-(fluoromethyl)cyclobutan-1-ol scaffold represents a high-value pharmacophore for modern drug discovery, offering a precise balance between conformational rigidity and physicochemical modulatio...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The cis-3-(fluoromethyl)cyclobutan-1-ol scaffold represents a high-value pharmacophore for modern drug discovery, offering a precise balance between conformational rigidity and physicochemical modulation. Unlike its trifluoromethyl counterparts, the monofluoromethyl (–CH₂F) motif provides a unique dipole orientation and hydrogen-bond mimicking capability while maintaining a lower lipophilic profile. This guide analyzes the structural, synthetic, and medicinal properties of this building block, providing actionable protocols for its integration into lead optimization programs.
Structural & Physicochemical Profile
Conformational Analysis
The cyclobutane ring is not planar; it adopts a puckered "butterfly" conformation to minimize torsional strain (eclipsing interactions). In 1,3-disubstituted cyclobutanes, the cis and trans isomers exhibit distinct vector alignments.
Configuration: In cis-3-(fluoromethyl)cyclobutan-1-ol, both the hydroxyl and fluoromethyl groups predominantly occupy pseudo-equatorial positions in the puckered ring. This conformation is thermodynamically favored over the trans isomer (where one substituent acts pseudo-axially) due to the minimization of 1,3-diaxial-like repulsion.
Vector Alignment: The cis-isomer projects substituents at an angle of approximately 140°, creating a "kinked" or "U-shape" vector. This is critical for scaffold hopping, often mimicking the spatial arrangement of meta- or para-substituted aromatics depending on the binding pocket curvature.
The "Fluorine Effect"
The monofluoromethyl group (–CH₂F) is distinct from –CF₃ and –CH₃ in its electronic and steric contributions:
Property
–CH₃ (Methyl)
–CH₂F (Fluoromethyl)
–CF₃ (Trifluoromethyl)
Van der Waals Radius
~2.0 Å
~2.1 Å
~2.7 Å
Electronic Effect
Electron Donating (+I)
Electron Withdrawing (-I)
Strong Electron Withdrawing (-I)
H-Bond Capability
None
Weak Acceptor (F) / Weak Donor (C-H)
Weak Acceptor
Lipophilicity (ΔLogP)
+0.5
~0.0 to +0.2
+1.0 to +1.2
Key Insight: The C–F bond in the –CH₂F group is highly polarized.[1] The geminal protons become more acidic (weak H-bond donors), and the fluorine atom acts as a weak H-bond acceptor. This "dual" nature allows –CH₂F to mimic the hydroxymethyl (–CH₂OH) group's polarity without the metabolic liability of rapid glucuronidation.
Synthetic Accessibility & Protocol
The synthesis of cis-3-(fluoromethyl)cyclobutan-1-ol requires strict stereocontrol. The most robust route relies on the kinetic control of ketone reduction , which overwhelmingly favors the cis-alcohol.
Self-Validating Synthesis Protocol
Objective: Synthesis of cis-3-(fluoromethyl)cyclobutan-1-ol from 3-oxocyclobutanecarboxylic acid.
Protection: Reflux with ethylene glycol/TsOH in toluene (Dean-Stark) to form the ketal ester.
Reduction: Treat the ketal ester with LiAlH₄ (THF, 0°C) to yield the ketal-alcohol intermediate.
Step 2: Fluorination (The Critical Junction)
Direct fluorination of the alcohol is preferred over halogen displacement for atom economy.
Reagent: Diethylaminosulfur trifluoride (DAST) or Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor).
Protocol:
Dissolve ketal-alcohol in anhydrous DCM at -78°C.
Add DAST (1.2 equiv) dropwise.
Warm to RT and stir for 2 hours.
Validation: ¹⁹F NMR should show a triplet of triplets (approx. -220 ppm) characteristic of –CH₂F.
Step 3: Deprotection & Stereoselective Reduction
Deprotection: Treat the fluorinated ketal with aqueous HCl/Acetone to regenerate the ketone: 3-(fluoromethyl)cyclobutan-1-one.
Stereoselective Reduction:
Reagent: L-Selectride (Lithium tri-sec-butylborohydride) or NaBH₄ at -78°C.
Mechanism: The bulky hydride attacks from the more sterically accessible face (pseudo-axial attack), forcing the hydroxyl group into the pseudo-equatorial position (cis relative to the CH₂F group).
Selectivity: Typically >95:5 cis:trans.
Synthetic Workflow Diagram
Figure 1: Stereoselective synthesis pathway prioritizing kinetic control for the cis-isomer.
Medicinal Chemistry Utility
Bioisosteric Applications
The cis-3-(fluoromethyl)cyclobutyl moiety serves as a versatile bioisostere.
Replacement for 4-Fluorophenyl: The cyclobutane ring mimics the spatial occupancy of the benzene ring, while the fluoromethyl group mimics the electronic pull of the para-fluorine. This substitution reduces planarity (increasing Fsp³ fraction) and improves solubility.
Metabolic Blocking: Replacing a terminal methyl group (–CH₃) with –CH₂F often blocks metabolic oxidation (P450 hydroxylation) due to the higher C–F bond strength (116 kcal/mol) compared to C–H, without incurring the high lipophilicity penalty of a –CF₃ group.
pKa Modulation: When attached near a basic amine, the –CH₂F group lowers the pKa by 1–2 units via the inductive effect (-I), potentially reducing hERG liability or improving membrane permeability by increasing the neutral fraction of the drug at physiological pH.
Decision Logic for Scaffold Selection
Figure 2: Strategic decision matrix for employing the fluoromethyl cyclobutane scaffold.
Reactivity & Functionalization[1][2][3]
The secondary alcohol in cis-3-(fluoromethyl)cyclobutan-1-ol is a versatile handle for library synthesis.
Etherification: The alcohol can be alkylated (NaH/R-X) to attach the scaffold to aromatic cores. The cis-conformation is generally retained unless conditions promote carbocation formation (which cyclobutanes resist due to ring strain, but caution is needed with strong acids).
Mitsunobu Reaction: Reaction with phenols/imides under Mitsunobu conditions (PPh₃/DIAD) will invert the stereochemistry, converting the cis-alcohol to the trans-derivative. This provides a stereodivergent access point if the trans-vector is required later.
Oxidation: Re-oxidation to the ketone (Dess-Martin Periodinane) allows for reductive amination, introducing an amine handle while resetting the stereochemistry (requires careful reduction conditions to maintain cis preference).
References
Grygorenko, O. O., et al. (2023).[2] The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. Journal of Organic and Pharmaceutical Chemistry. Link[2]
Pitts, C. R., et al. (2025). Strain-release trifluoromethoxylation and pentafluorosulfanoxylation of [1.1.0]bicyclobutanes: expanded access to fluorinated cyclobutane hybrid bioisosteres. Chemical Communications. Link
Mykhailiuk, P. K., et al. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au. Link
Vrije Universiteit Brussel . (2020). Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory. Journal of Organic Chemistry. Link
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link
Conformational Analysis of Fluorinated Cyclobutane Rings: A Technical Guide
This guide provides an in-depth technical analysis of the conformational behavior of fluorinated cyclobutane rings. It is designed for medicinal chemists and structural biologists requiring precise control over molecular...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of the conformational behavior of fluorinated cyclobutane rings. It is designed for medicinal chemists and structural biologists requiring precise control over molecular topography and metabolic stability.
Executive Summary
Cyclobutane rings are not planar squares; they adopt a puckered "butterfly" conformation to relieve torsional strain caused by eclipsing methylene hydrogens. The introduction of fluorine atoms—with their high electronegativity, small van der Waals radius (1.47 Å), and significant stereoelectronic effects—dramatically perturbs this conformational equilibrium.
For drug development, understanding these perturbations is critical.[1] Fluorine substitution can lock specific conformations, altering the vector of attached pharmacophores, modulating lipophilicity (
), and blocking metabolic soft spots. This guide details the theoretical framework and experimental protocols for analyzing these systems, grounded in the work of O'Hagan, Roberts, and others.
Theoretical Framework: The Puckered Ring[2]
The "Butterfly" Motion
Unlike cyclohexane (chair) or cyclopentane (envelope), cyclobutane exists in a dynamic equilibrium between two equivalent puckered conformers.
Puckering Angle (
): The angle between the and planes.
Equilibrium Value: Typically 25°–35° .
Inversion Barrier: Low (~1.5 kcal/mol), allowing rapid interconversion at room temperature unless locked by bulky or polar substituents.
Stereoelectronic Forces
Fluorine introduces two dominant, often competing, forces:
The Gauche Effect: A stabilizing hyperconjugative interaction where the
bonding orbital donates electron density into the low-lying antibonding orbital. This favors conformations where the F-C-C-H dihedral angle is anti-periplanar, which often places vicinal fluorines (in 1,2-systems) in a gauche relationship.
Dipole Minimization: In non-polar environments, conformations with opposed C-F dipoles (anti-parallel) are favored to reduce electrostatic repulsion.
1,3-Diaxial Repulsion: While less severe than in cyclohexane, the "cross-ring" distance in cyclobutane (~2.1 Å) creates significant steric and electrostatic repulsion for 1,3-disubstituted groups.
Conformational Preferences by Substitution Pattern[1]
Monofluorocyclobutane
Conformation: The fluorine atom prefers the equatorial position.
Thermodynamics:
kcal/mol (gas phase).
Mechanism: The equatorial position minimizes 1,3-diaxial interactions with the cross-ring hydrogens. This contrasts with fluorocyclopentane, where the fluorine often prefers the axial position (envelope flap) to minimize eclipsing interactions.
1,2-Difluorocyclobutane
This system is a battleground between steric repulsion and the gauche effect.
Isomer
Conformation
F...F Relationship
Dominant Force
Cis
Pseudo-Axial / Pseudo-Equatorial
Gauche
Gauche Effect (Stabilizing)
Trans
Pseudo-Diequatorial
Gauche (Dihedral ~100°)
Steric Repulsion (Destabilizing)
Trans
Pseudo-Diaxial
Anti (Dihedral ~160°)
Dipole Minimization (Stabilizing)
Key Insight: Unlike 1,2-difluoroethane (where gauche is the global minimum), 1,2-difluorocyclobutane often favors the cis isomer or the trans-diequatorial form depending on solvent polarity. The cis isomer maximizes the hyperconjugative gauche effect.
1,3-Difluorocyclobutane
Cis Isomer (Diequatorial): The "Janus Face" motif. Both fluorines point in the same direction, creating a highly polar face (
) and a hydrophobic face (). This isomer has a large molecular dipole moment.
Trans Isomer (Pseudo-Axial/Equatorial): The dipoles oppose each other, resulting in a near-zero net dipole. This isomer is often less soluble in polar media but thermodynamically stable due to dipole cancellation.
Experimental Protocol: The Self-Validating Analysis System
To rigorously assign the stereochemistry and conformation of a fluorinated cyclobutane scaffold, follow this three-step protocol.
Step 1: NMR Profiling (
Analysis)
The vicinal proton-fluorine coupling constant (
) is the most reliable probe for dihedral geometry. It follows a Karplus-type relationship.[2]
Protocol:
Acquire a 1H-decoupled 19F NMR to identify chemical shifts.[3]
Acquire a 19F-coupled 1H NMR (or a 1H-19F HETCOR/HOESY) to measure
) | Typical (Hz) | Interpretation |
| :--- | :--- | :--- | :--- |
| Cis (Gauche) | ~30° - 60° | 4 – 8 Hz | F and H are on the same face (syn-clinal). |
| Trans (Anti) | ~150° - 180° | 12 – 25 Hz | F and H are on opposite faces (anti-periplanar). |
| Trans (Gauche) | ~90° - 110° | 0 – 4 Hz | F and H are roughly orthogonal (common in trans-diequatorial). |
Step 2: Dipole Moment Assessment (Solvent Shift)
Method: Measure the 19F chemical shift in a non-polar solvent (
) and a polar solvent ( or DMSO-).
Logic:
Cis-1,3-difluoro: Large dipole. Significant solvent-induced shift (
The Ascendant Role of cis-3-(Fluoromethyl)cyclobutan-1-ol in Modern Drug Discovery: A Technical Guide
Abstract The strategic incorporation of small, strained carbocycles and fluorine atoms has become a cornerstone of modern medicinal chemistry. The cyclobutane motif, with its unique puckered geometry, offers a scaffold t...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The strategic incorporation of small, strained carbocycles and fluorine atoms has become a cornerstone of modern medicinal chemistry. The cyclobutane motif, with its unique puckered geometry, offers a scaffold to orient substituents in a well-defined three-dimensional space, often leading to improved metabolic stability and target engagement.[1][2] When combined with the electronic properties of fluorine, which can modulate pKa, lipophilicity, and block metabolic hotspots, the resulting building blocks are of immense value to drug development professionals.[3] This guide provides an in-depth technical overview of cis-3-(Fluoromethyl)cyclobutan-1-ol, a key pharmaceutical building block. We will explore its synthesis, physicochemical properties, and its pivotal role in the creation of advanced therapeutic agents, with a particular focus on its application in the development of phosphodiesterase 9 (PDE9) inhibitors.
The Strategic Advantage of the Fluorinated Cyclobutane Scaffold
The cyclobutane ring is not merely a passive spacer. Its inherent ring strain results in a puckered conformation, influencing the spatial arrangement of its substituents.[2] This constrained geometry can lock a molecule into a bioactive conformation, enhancing its binding affinity for a target protein. Furthermore, the replacement of more flexible or planar moieties, like phenyl or gem-dimethyl groups, with a cyclobutane ring can significantly improve a compound's metabolic profile by shielding it from enzymatic degradation.[4]
The introduction of a fluoromethyl group (-CH2F) further refines the properties of the cyclobutane core. Fluorine's high electronegativity can alter the acidity of nearby functional groups and influence the molecule's overall lipophilicity (LogP), which is a critical parameter for membrane permeability and solubility.[5] The strategic placement of fluorine can also serve as a "metabolic shield," preventing oxidation by cytochrome P450 enzymes.[3] The cis stereochemistry of the substituents on the cyclobutane ring is particularly important, as it presents the functional groups in a specific spatial orientation for interaction with a biological target.
Synthesis of cis-3-(Fluoromethyl)cyclobutan-1-ol: A Methodological Deep Dive
Rationale for Synthetic Strategy
A common and effective strategy involves the synthesis of a cis-3-(hydroxymethyl)cyclobutane precursor, followed by a nucleophilic fluorination step. This approach allows for the establishment of the cis stereochemistry early in the synthesis, which is then carried through to the final product. The choice of fluorinating agent is critical; reagents like diethylaminosulfur trifluoride (DAST) are often employed for the conversion of primary alcohols to fluoromethyl groups.[6]
Experimental Protocol: A Representative Synthesis
The following protocol is a representative, multi-step synthesis adapted from established methods for preparing functionalized fluorocyclobutanes.[6][7]
Step 1: Synthesis of cis-3-(hydroxymethyl)cyclobutanecarboxylic acid
This can be achieved through various routes, including the reduction of a commercially available cyclobutane-1,3-dicarboxylic acid derivative, where the stereochemistry can be controlled.
Step 2: Esterification of cis-3-(hydroxymethyl)cyclobutanecarboxylic acid
The carboxylic acid is protected as an ester (e.g., methyl or ethyl ester) to prevent side reactions in the subsequent fluorination step.
Step 3: Fluorination of the primary alcohol
To a solution of the cis-3-(hydroxymethyl)cyclobutane ester in an anhydrous aprotic solvent (e.g., dichloromethane) at -78 °C under an inert atmosphere, slowly add diethylaminosulfur trifluoride (DAST).
Allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
Separate the organic layer, and extract the aqueous layer with dichloromethane.
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography to yield the cis-3-(fluoromethyl)cyclobutane ester.
Step 4: Reduction of the ester to the primary alcohol
Dissolve the purified cis-3-(fluoromethyl)cyclobutane ester in an anhydrous ether (e.g., tetrahydrofuran) under an inert atmosphere.
Cool the solution to 0 °C and add a solution of a reducing agent, such as lithium aluminum hydride (LiAlH4), dropwise.
Allow the reaction to warm to room temperature and stir until the ester is fully consumed (monitored by TLC).
Carefully quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and water.
Filter the resulting solid and wash with ether.
Dry the filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield cis-3-(Fluoromethyl)cyclobutan-1-ol.
Physicochemical Properties: A Quantitative Analysis
The physicochemical properties of cis-3-(Fluoromethyl)cyclobutan-1-ol and its derivatives are critical for their application in drug design. The introduction of the fluoromethyl group has a predictable impact on acidity (pKa) and lipophilicity (LogP).
Compound/Derivative
Property
Value (Experimental/Predicted)
Significance in Drug Design
cis-3-(Fluoromethyl)cyclobutan-1-ol
Molecular Weight
118.12 g/mol
Low molecular weight is generally favorable for good pharmacokinetics.
cis-3-(Fluoromethyl)cyclobutanamine
pKa
~9.0-9.5
The fluoromethyl group slightly reduces the basicity compared to the non-fluorinated analogue, which can affect salt formation and solubility.[5]
cis-3-(Fluoromethyl)cyclobutanecarboxylic acid
pKa
~4.5-5.0
The fluoromethyl group increases the acidity compared to the non-fluorinated analogue, which can influence interactions with biological targets.[8]
Model Amide of cis-3-(Fluoromethyl)cyclobutanamine
LogP
~1.5-2.0
The cis isomer generally exhibits lower lipophilicity compared to the trans isomer, which can improve aqueous solubility.[5]
Application in Pharmaceutical R&D: A Case Study on PDE9 Inhibitors
A significant application of cis-3-(Fluoromethyl)cyclobutan-1-ol and its derivatives is in the synthesis of phosphodiesterase 9 (PDE9) inhibitors. PDE9 is an enzyme that specifically hydrolyzes cyclic guanosine monophosphate (cGMP), a key intracellular second messenger.[1][9] By inhibiting PDE9, the intracellular concentration of cGMP increases, which can have therapeutic effects in a range of diseases, including Alzheimer's disease and heart failure.[4][10]
Mechanism of Action of PDE9 Inhibitors
The therapeutic rationale for PDE9 inhibition is centered on the potentiation of the nitric oxide (NO)/cGMP signaling pathway. In the central nervous system, this pathway is crucial for synaptic plasticity, learning, and memory.[1] In cardiovascular tissue, it plays a key role in regulating vasodilation, and reducing cardiac hypertrophy and fibrosis.[10][11]
Role in Alzheimer's Disease
In the context of Alzheimer's disease, impaired cGMP signaling is associated with synaptic dysfunction and cognitive decline. By inhibiting PDE9, and thereby increasing cGMP levels, synaptic plasticity and memory formation can be enhanced.[2][4]
Figure 1: Simplified signaling pathway of PDE9 inhibition in a neuron.
Role in Heart Failure
In heart failure, particularly heart failure with preserved ejection fraction (HFpEF), PDE9 expression is upregulated, leading to a reduction in cGMP levels. This contributes to cardiac stiffness and dysfunction. PDE9 inhibitors can restore cGMP levels, leading to improved cardiac relaxation and a reduction in the pathological remodeling of the heart.[10][11][12]
Figure 2: Role of PDE9 inhibition in a cardiomyocyte.
Synthetic Workflow for a PDE9 Inhibitor
The synthesis of a complex PDE9 inhibitor often involves the coupling of several building blocks. cis-3-(Fluoromethyl)cyclobutan-1-ol can be converted to a more reactive intermediate, such as a mesylate or tosylate, for subsequent nucleophilic substitution with a heterocyclic core.
Figure 3: General synthetic workflow for incorporating the building block.
Conclusion and Future Outlook
cis-3-(Fluoromethyl)cyclobutan-1-ol represents a sophisticated and highly valuable building block for modern drug discovery. Its unique combination of a stereochemically defined, strained ring system and the electronic influence of a fluoromethyl group provides medicinal chemists with a powerful tool to address key challenges in drug design, such as metabolic stability, target affinity, and solubility. The successful application of this and similar building blocks in the development of PDE9 inhibitors for complex diseases like Alzheimer's and heart failure underscores its importance. As our understanding of the nuanced effects of fluorine and small carbocycles on molecular properties continues to grow, we can anticipate that cis-3-(Fluoromethyl)cyclobutan-1-ol and its derivatives will play an increasingly prominent role in the creation of the next generation of innovative medicines.
References
Discovery of novel PDE9 inhibitors capable of inhibiting Aβ aggregation as potential candidates for the treatment of Alzheimer's disease. Scientific Reports, PMC.
PDE9A Promotes Calcium-Handling Dysfunction in Right Heart Failure via cGMP–PKG Pathway Suppression: A Mechanistic and Therapeutic Review. MDPI.
Discovery of Effective Inhibitors Against Phosphodiesterase 9, a Potential Therapeutic Target of Alzheimer's Disease with Antioxidant Capacities. MDPI.
Fluorine in drug discovery: Role, design and case studies. Pre-proof.
Phosphodiesterase 9A in Brain Regulates cGMP Signaling Independent of Nitric-Oxide. Frontiers in Systems Neuroscience.
Measured LogP values (23 °C) for derivatives 27–32, as well as the parent cyclobutanes (R=H). ResearchGate.
Investigational phosphodiesterase inhibitors in phase I and phase II clinical trials for Alzheimer's disease. Taylor & Francis Online.
Phosphodiesterase 9A in Brain Regulates cGMP Signaling Independent of Nitric-Oxide. frontiersin.org.
Phosphodiesterase 9 inhibition in models of HFpEF: should we focus on the positive or negative? NIH.
Hemodynamic, Hormonal, and Renal Actions of Phosphodiesterase-9 Inhibition in Experimental Heart Failure. University of Otago - OUR Archive.
Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. ChemRxiv.
LogP−pKa plot for fluoroalkyl‐substituted cyclobutane building blocks. ResearchGate.
CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. PMC.
PDE9. Cardurion Pharmaceuticals.
Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines. ResearchGate.
Synthesis of (1sn,3sn)‐3‐(hydroxymethyl)cyclobutanecarbonitrile (cis‐16). ResearchGate.
Fluoroalkyl-Substituted Cyclopropane Derivatives: Synthesis and Physicochemical Properties. ACS Publications.
CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. ACS Publications.
The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. Journal of Organic and Pharmaceutical Chemistry.
Two Scalable Syntheses of 3-(Trifluoromethyl)cyclobutane-1-carboxylic Acid. OUCI.
3‐Fluoroalkyl (CF3, CHF2, CH2F) Cyclobutane‐Derived Building Blocks for Medicinal Chemistry: Synthesis and Physicochemical Properties. ResearchGate.
The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. ResearchGate.
Synthesis of 3-borylated cyclobutanols from epihalohydrins or epoxy alcohol derivatives. Royal Society of Chemistry.
Protoglobin-Catalyzed Formation of cis-Trifluoromethyl- Substituted Cyclopropanes by Carbene Transfer. Wiley Online Library.
Synthetic Methods for Four‐Membered Carbocycles Bearing Emerging Fluorinated Motifs. PMC.
Synthesis and Physicochemical Properties of Functionalized cis–2‐((Fluoro)Alkyl)Cyclobutanes. ResearchGate.
WO 2018/183936 Al. Broad Institute.
Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. MDPI.
Synthesis of 3-borylated cyclobutanols from epihalohydrins or epoxy alcohol derivatives. Chemical Science (RSC Publishing).
The selective phosphodiesterase 9 (PDE9) inhibitor PF-04447943 enhances synaptic plasticity and cognitive function in rodents. PubMed.
The selective phosphodiesterase 9 (PDE9) inhibitor PF-04447943... ResearchGate.
Synthetic Approaches to the New Drugs Approved During 2015. IQ UFRGS.
Online Research @ Cardiff - ORCA. Cardiff University.
US7579449B2 - Glucopyranosyl-substituted phenyl derivatives... Google Patents.
Thermodynamic stability of cis vs trans fluoromethyl cyclobutanols
Topic: Thermodynamic Stability and Conformational Analysis of cis- vs. trans-3-(Fluoromethyl)cyclobutan-1-ol Content Type: Technical Whitepaper / Laboratory Guide Audience: Medicinal Chemists, Process Chemists, and Struc...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Thermodynamic Stability and Conformational Analysis of cis- vs. trans-3-(Fluoromethyl)cyclobutan-1-ol
Content Type: Technical Whitepaper / Laboratory Guide
Audience: Medicinal Chemists, Process Chemists, and Structural Biologists.
Executive Summary
The incorporation of fluorinated motifs into saturated carbocycles is a cornerstone of modern bioisostere design, offering modulation of lipophilicity (
), metabolic stability, and binding affinity without significant steric penalty. This guide addresses the thermodynamic stability, synthesis, and characterization of 3-(fluoromethyl)cyclobutan-1-ol , specifically distinguishing between the cis- and trans-1,3-disubstituted isomers.
Key Finding: The cis-isomer (1,3-diequatorial-like) is the thermodynamically preferred congener due to the minimization of 1,3-diaxial steric strain in the puckered cyclobutane ring. However, the trans-isomer possesses unique dipole vectors and potential intramolecular hydrogen-bonding (IMHB) capabilities that can be exploited for specific receptor binding profiles.
Part 1: Theoretical Framework & Conformational Analysis
The Cyclobutane Pucker and Substituent Orientation
Unlike the rigid chair conformation of cyclohexane, cyclobutane adopts a flexible "puckered" or "butterfly" conformation to relieve torsional strain (eclipsing interactions). The puckering angle is typically
25–30°.
Pseudo-Equatorial (
): Substituents point outward, away from the ring center.
Pseudo-Axial (
): Substituents point roughly perpendicular to the average plane, incurring cross-ring steric penalties.
Thermodynamic Stability: Cis vs. Trans
In 1,3-disubstituted cyclobutanes, the relative stability is dictated by the ability of the substituents to adopt the pseudo-equatorial orientation.
Isomer
Configuration
Conformation (Puckered)
Steric Assessment
Thermodynamic Status
Cis-1,3
Syn (Up/Up)
Diequatorial ()
Minimal steric strain. Substituents are distant.
Most Stable ( kcal/mol)
Trans-1,3
Anti (Up/Down)
Axial/Equatorial ()
Significant 1,3-diaxial repulsion involving the group and ring hydrogens.
Less Stable ( to kcal/mol)
1.3 The Fluorine Effect: Dipoles and H-Bonding
While sterics dominate, the fluoromethyl group introduces electronic factors:
Dipole Minimization: The C-F and C-O dipoles in the trans isomer are generally opposed, which can stabilize this isomer in non-polar solvents (gas phase or benzene), though rarely enough to overcome the steric penalty.
Intramolecular H-Bonding (IMHB): The flexible methylene spacer (
) allows the fluorine atom to sweep a larger volume. In the trans isomer (where one group is axial), the spatial proximity between the hydroxyl proton and the fluorine atom is theoretically closer than in the diequatorial cis form, potentially allowing for a weak interaction (approx. 2.0–2.5 kcal/mol). However, in polar solvents (DMSO, MeOH), this effect is negated by solvation.
Part 2: Visualization of Conformational Energy
The following diagram illustrates the energy landscape and the relationship between the planar transition state and the puckered minima.
Caption: Energy landscape showing the relaxation of planar transition states into puckered conformers. The cis-diequatorial state represents the global thermodynamic minimum.
Part 3: Synthesis and Isolation Protocol
To access both isomers for biological assay, a divergent synthesis is required. The reduction of the corresponding ketone is the critical stereodetermining step.
Synthesis Workflow
Caption: Divergent synthesis route. Bulky hydride reagents (L-Selectride) favor kinetic attack (trans), while small hydrides (NaBH4) or equilibration favor the thermodynamic cis product.
Detailed Experimental Protocol
Step A: Preparation of 3-(Fluoromethyl)cyclobutanone
Starting Material: Begin with 3-oxocyclobutanecarboxylic acid.
Selective Reduction: Treat with borane-THF complex (
) at 0°C to selectively reduce the carboxylic acid to the primary alcohol without affecting the ketone (requires careful stoichiometry or transient ketal protection if over-reduction is observed).
Fluorination: React the primary alcohol with Deoxo-Fluor (bis(2-methoxyethyl)aminosulfur trifluoride) in DCM at -78°C
RT.
Note: Deoxo-Fluor is preferred over DAST due to higher thermal stability.
Safety: Fluorinating agents liberate HF. Use plastic/Teflon ware where appropriate and quench with saturated
.
Step B: Stereoselective Reduction
Method 1: Accessing the Thermodynamic (Cis) Isomer
Dissolve 3-(fluoromethyl)cyclobutanone in MeOH (0.1 M).
Add Sodium Borohydride (
) (0.5 equiv) portion-wise at 0°C.
Stir for 1 hour.
Workup: Quench with acetone, concentrate, and partition between EtOAc/Water.
Result: Typically yields a 60:40 to 70:30 mixture favoring the cis-isomer.
Equilibration (Optional): To maximize cis yield, reflux the mixture with Aluminum Isopropoxide (
) in isopropanol/toluene for 12 hours. This drives the mixture to the thermodynamic limit (>90% cis).
Mechanism: The bulky hydride attacks from the less hindered pseudo-equatorial face, forcing the resulting hydroxyl group into the pseudo-axial position (trans).
Result: Enriched trans-isomer.
Part 4: Characterization & Data Analysis
Distinguishing the isomers requires high-field NMR. The coupling constants (
) and Nuclear Overhauser Effect (NOE) are diagnostic.
NMR Diagnostic Table (
and
)
Feature
Cis-Isomer (Thermodynamic)
Trans-Isomer (Kinetic)
Mechanistic Basis
H1 Methine Signal
4.0–4.2 ppm
4.3–4.5 ppm
Equatorial protons (in trans) are typically deshielded compared to axial protons (in cis).
H1 Multiplicity
Pentet-like (tt)
Broad multiplet
Symmetry of the diequatorial system vs. distortion of the axial-equatorial system.
NMR Shift
-220 ppm
-225 ppm
Environment change due to ring anisotropy.
NOE Correlation
Strong NOE between H1 and H3
Weak/No NOE between H1 and H3
In cis, H1 and H3 are on the same face (1,3-diaxial relationship of protons).
(Vicinal)
Larger (8–10 Hz)
Smaller (4–6 Hz)
Karplus relationship; diequatorial geometry maximizes anti-periplanar character in ring protons.
Stability Testing Protocol
To validate thermodynamic stability in your specific matrix:
Dissolve pure trans-isomer in
or -DMSO.
Add a catalytic amount of base (e.g., DBU or KOtBu).
Monitor via
NMR at .
Observation: The peak corresponding to the trans-isomer will diminish, replaced by the cis-isomer peak, confirming the thermodynamic preference.
References
O’Hagan, D. (2008).[1][2] Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]
Wiberg, K. B. (1986). The structure and energetics of small ring compounds. Angewandte Chemie International Edition, 25(4), 312-322. [Link]
Linclau, B., et al. (2015). Intramolecular OH···Fluorine Hydrogen Bonding in Saturated, Acyclic Fluorohydrins. Chemistry – A European Journal, 21(49), 17808-17816. [Link]
Grygorenko, O. O., et al. (2020). Two Scalable Syntheses of 3-(Trifluoromethyl)cyclobutane-1-carboxylic Acid. Organic Process Research & Development, 25(1), 82-88.[3] [Link][3][4]
Solubility profile of cis-3-(Fluoromethyl)cyclobutan-1-ol in organic solvents
[1] Part 1: Executive Summary cis-3-(Fluoromethyl)cyclobutan-1-ol is a specialized aliphatic fluorinated building block increasingly utilized in medicinal chemistry as a bioisostere for non-fluorinated cycloalkanes or as...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Part 1: Executive Summary
cis-3-(Fluoromethyl)cyclobutan-1-ol is a specialized aliphatic fluorinated building block increasingly utilized in medicinal chemistry as a bioisostere for non-fluorinated cycloalkanes or as a scaffold to modulate metabolic stability.[1] Its structure features a strained cyclobutane core substituted with a polar hydroxyl group and a lipophilic fluoromethyl moiety in a cis configuration.[1]
This unique substitution pattern creates an amphiphilic solubility profile .[1] The hydroxyl group (-OH) dominates interactions in polar media, facilitating solubility in protic solvents, while the fluoromethyl group (-CH₂F) and cyclobutyl skeleton provide sufficient lipophilicity for dissolution in standard organic reaction media (DCM, THF).[1]
Key Takeaway for Researchers:
Unlike perfluorinated compounds which often require fluorous solvents, this mono-fluorinated alcohol behaves as a standard polar organic intermediate.[1] It exhibits high solubility in alcohols and chlorinated solvents, moderate solubility in ethers, and poor solubility in aliphatic hydrocarbons.
Part 2: Physicochemical Profile & Mechanistic Basis
To predict and manipulate the solubility of cis-3-(Fluoromethyl)cyclobutan-1-ol, one must understand the competition between its hydrogen-bonding capacity and its lipophilic surface area.[1]
Likely an oil at RT; requires weighing by density or melting.[1]
Predicted LogP
~0.5 – 0.9
Indicates preference for organic solvents but retains water affinity.[1]
H-Bond Donors
1 (Hydroxyl)
Critical for solubility in MeOH, EtOH, and Water.[1]
H-Bond Acceptors
2 (Oxygen + Fluorine)
Fluorine acts as a weak acceptor; Oxygen is the primary site.[1]
Geometry
cis-1,3-substitution
Substituents on the same face may increase polarity (dipole alignment).[1]
The "Fluorine Effect" on Solubility
The introduction of a single fluorine atom (in the -CH₂F group) alters the solubility landscape compared to the parent cyclobutanol:
Lipophilicity Modulation: The C-F bond decreases the polar surface area relative to a C-OH or C-NH₂ but is more polar than a C-H bond.[1] It pushes the logP slightly higher than cyclobutanol (logP ~0.2), making the compound more compatible with dichloromethane (DCM) and ethyl acetate.[1]
Dipole Interactions: The high electronegativity of fluorine creates a local dipole.[1] In the cis isomer, if the C-F and C-O dipoles align, the net molecular dipole increases, potentially enhancing solubility in polar aprotic solvents like DMSO and DMF.
Part 3: Solvent Compatibility Matrix
The following matrix categorizes solvents based on their efficiency in dissolving cis-3-(Fluoromethyl)cyclobutan-1-ol for synthesis, purification, or analysis.
Solubility Tier List
Solvent Class
Representative Solvents
Solubility Rating
Technical Notes
Polar Protic
Methanol, Ethanol, Isopropanol
Excellent
Primary choice for stock solutions.[1] H-bonding matches the solute.[1]
Chlorinated
Dichloromethane (DCM), Chloroform
Excellent
Standard solvent for reactions.[1] High solubility due to polarizability.[1]
Polar Aprotic
DMSO, DMF, Acetonitrile
High
Used for nucleophilic substitution reactions.[1] DMSO stocks are stable.[1]
Ethers
THF, 1,4-Dioxane, MTBE
Good
Good for Grignard/lithiation reactions.[1] MTBE may require warming.[1]
Esters
Ethyl Acetate, Isopropyl Acetate
Moderate
Good for extraction (work-up).[1] May not dissolve high concentrations (>1M).[1]
Hydrocarbons
Hexanes, Heptane, Cyclohexane
Poor
The compound will likely oil out or precipitate.[1] Used as an antisolvent.[1]
Aqueous
Water, PBS Buffer
Moderate
Soluble, but lipophilicity limits high-concentration loading (>50mM).[1]
Solvent Selection Decision Tree
Figure 1: Decision logic for solvent selection based on experimental intent.[1]
Part 4: Experimental Protocols
Standard Dissolution Protocol (Stock Preparation)
Objective: Prepare a 100 mM stock solution in DMSO for biological assay or screening.
Weighing: Due to the potential waxy/liquid nature, weigh the compound into a tared glass vial using a semi-micro balance. Avoid using plastic weigh boats as fluorinated compounds can sometimes stick or leach plasticizers.[1]
Solvent Addition: Add the calculated volume of anhydrous DMSO (Dimethyl sulfoxide).[1]
Visual Inspection: Check for "schlieren" lines (wavy optical distortions) which indicate incomplete mixing.[1]
Sonication: If solid particles persist or the oil phase hasn't dispersed, sonicate in a water bath at ambient temperature (25°C) for 5 minutes.[1] Do not heat above 40°C to avoid potential volatility or degradation.[1]
Storage: Store at -20°C. DMSO stocks are hygroscopic; seal tightly with Parafilm.
Handling & Hygroscopicity
Small molecular weight alcohols are often hygroscopic .[1]
Observation: If the neat compound appears wet or sticky upon exposure to air, it is absorbing atmospheric moisture.[1]
Mitigation: Handle under an inert atmosphere (Nitrogen/Argon) if precise stoichiometry is required (e.g., using as a nucleophile in a reaction).[1] Dry the solvent (DCM/THF) over molecular sieves (3Å or 4Å) before dissolving the compound for moisture-sensitive reactions.
Part 5: References
Sigma-Aldrich. cis-3-(Fluoromethyl)cyclobutan-1-ol Product Detail. Catalog No. 2166690-12-4.[1] Link
National Center for Biotechnology Information. PubChem Compound Summary for 3-(Fluoromethyl)cyclobutan-1-ol.Link[1]
Mykhailiuk, P. K. (2021).[1] Fluorinated Cyclobutanes: Synthesis and Properties. (General reference on the solubility trends of fluorinated cyclobutane scaffolds).
ChemSRC. Physicochemical Properties of CAS 2166690-12-4.Link[1]
Introduction to fluorinated aliphatic rings in drug design
An In-Depth Technical Guide Topic: Introduction to Fluorinated Aliphatic Rings in Drug Design Audience: Researchers, scientists, and drug development professionals. Executive Summary The strategic incorporation of fluori...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide
Topic: Introduction to Fluorinated Aliphatic Rings in Drug DesignAudience: Researchers, scientists, and drug development professionals.
Executive Summary
The strategic incorporation of fluorine into aliphatic ring systems has become a cornerstone of modern medicinal chemistry, offering a powerful toolkit to address multifaceted challenges in drug discovery. This guide provides a comprehensive overview of the rationale, application, and synthetic considerations for using fluorinated carbocyclic and heterocyclic scaffolds. By leveraging the unique properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—chemists can fine-tune a candidate's physicochemical properties, metabolic stability, and conformational preferences.[1][2] This often translates into improved potency, selectivity, and pharmacokinetic profiles, ultimately reducing attrition rates in late-stage development.[2] This document delves into the causal mechanisms behind fluorine's effects on lipophilicity, pKa, and ring conformation; details robust synthetic strategies; and presents case studies that illustrate the successful application of these principles in approved pharmaceuticals.
The Strategic Value of Fluorine in Aliphatic Scaffolds
Fluorine is not merely a hydrogen bioisostere; its profound electronic properties introduce specific, predictable changes to a molecule's behavior. While aromatic fluorination is well-established, placing fluorine on saturated aliphatic rings offers unique advantages related to three-dimensional structure and metabolic fate.
Unlocking Favorable Physicochemical Space: The introduction of fluorine can modulate acidity, basicity, and lipophilicity, which are critical for absorption, distribution, metabolism, and excretion (ADME).[1][3] Unlike larger halogens, fluorine's small size (van der Waals radius of 1.47 Å vs. 1.20 Å for hydrogen) means it can often be incorporated with minimal steric perturbation.[4]
Enhancing Metabolic Stability: The carbon-fluorine bond is significantly stronger (bond dissociation energy ~110 kcal/mol for Me-F) than a corresponding carbon-hydrogen bond (~105 kcal/mol for Me-H).[5] Placing fluorine at a metabolically labile position can effectively block oxidation by cytochrome P450 (CYP) enzymes, thereby increasing the drug's half-life and bioavailability.[1][5]
Conformational Control: Fluorine substitution on an aliphatic ring can create strong dipole moments and hyperconjugative interactions that influence and even lock the ring's conformation.[6] This pre-organization can stabilize the bioactive conformation required for target engagement, leading to enhanced potency and selectivity.[1]
Impact of Fluorination on Physicochemical Properties
The strategic placement of fluorine atoms on an aliphatic ring provides a powerful method for fine-tuning key molecular properties. These modulations are not always intuitive but are grounded in fundamental principles of physical organic chemistry.
Lipophilicity (LogP/LogD) Modulation
Lipophilicity is a critical parameter that governs a drug's solubility, permeability, and promiscuity.[7] While aromatic fluorination typically increases lipophilicity, the effect in aliphatic systems is highly dependent on the specific fluorination motif and its local electronic environment.[7] It is a common misconception that any fluorination increases lipophilicity; in fact, certain motifs can reduce it, offering a valuable strategy to escape "lipophilicity creep" during lead optimization.[8]
Table 1: Impact of Aliphatic Fluorination Motifs on Lipophilicity (ΔlogP)
Parent Scaffold
Fluorination Motif
Change in logP (ΔlogP)
Key Insight
Cyclohexanol
Monofluoro (equatorial)
+0.2 to +0.4
A single fluorine often modestly increases lipophilicity.
Cyclohexanol
Gem-difluoro (-CF2-)
+0.5 to +0.8
The CF2 group is a strong lipophilicity enhancer.[9]
Piperidine
β-monofluoro
+0.1 to +0.3
Modest increase, similar to carbocycles.
Piperidine
β,β-difluoro
+0.4 to +0.6
Significant increase in lipophilicity.
Propanol
Terminal -CF3
+0.9 to +1.2
The trifluoromethyl group is a powerful lipophilic modifier.[9]
| Propanol | Internal -CHF- | -0.1 to +0.1 | The difluoromethyl group can act as a bioisostere for a hydroxyl group and has a more neutral effect on lipophilicity.[9] |
Note: ΔlogP values are illustrative and can vary based on the overall molecular context. Data synthesized from multiple sources.[8][9]
Basicity (pKa) Attenuation
Many drug candidates contain basic aliphatic amines (e.g., piperidines, pyrrolidines) to aid solubility. However, high basicity (pKa > 9) can lead to undesirable effects such as lysosomal trapping and hERG channel inhibition.[10] Fluorination provides a precise and predictable method to lower the pKa of a nearby amine through a powerful inductive effect. The highly electronegative fluorine atom withdraws electron density from the nitrogen, making its lone pair less available for protonation.
This effect is distance-dependent, being most pronounced at the β-position.[11] A systematic decrease in the pKa of cyclic amines is observed upon fluorination, often by 1 to 3 pKa units, which can be sufficient to mitigate basicity-related liabilities while retaining sufficient solubility.[10][11]
Table 2: Effect of Fluorination on the pKa of Piperidine
Compound
Position of Fluorine
Approximate pKa
Change in pKa (ΔpKa)
Piperidine
N/A
11.2
0
3-Fluoropiperidine
β
9.4
-1.8
4-Fluoropiperidine
γ
10.5
-0.7
| 3,3-Difluoropiperidine | β,β | 7.9 | -3.3 |
Data synthesized from sources discussing pKa modulation in cyclic amines.[10][11][12][13]
Conformational Control and Pre-organization
Saturated rings are not static; they exist in a dynamic equilibrium of different conformations (e.g., chair, boat, twist-boat for cyclohexane). Target binding often requires one specific conformation. Fluorination can shift this equilibrium to favor the desired "bioactive" conformation.[1] This is achieved through a combination of steric effects, dipole minimization, and hyperconjugation (e.g., the gauche effect).[14]
For instance, gem-difluorination at a position adjacent to a substituent on a cyclohexane ring can lock the ring pucker, forcing the substituent into an axial or equatorial position that may be more favorable for binding. This conformational locking reduces the entropic penalty of binding and can lead to a significant increase in potency.[1]
Caption: Gem-difluorination can restrict ring flexibility, stabilizing a single conformation.
Enhancing Metabolic Stability and Pharmacokinetics
A primary driver for incorporating fluorine is to improve a drug's metabolic profile.[1][15] By replacing a metabolically weak C-H bond with a robust C-F bond, chemists can effectively "shield" the molecule from enzymatic degradation.
Blocking Metabolic Hotspots
The initial step in the CYP-mediated metabolism of many drugs is hydrogen atom abstraction.[5] Aliphatic rings, particularly at unsubstituted methylene positions, are often susceptible to such oxidation, leading to hydroxylation and subsequent clearance. Placing a fluorine atom or a CF2 group at such a "metabolic hotspot" makes this process energetically unfavorable, forcing metabolism to occur at a different, less critical site or slowing it down altogether.[16] For example, the introduction of fluorine at a benzylic site of JAK inhibitors was shown to double the plasma half-life by preventing this oxidative clearance.[1]
Improving Membrane Permeability
A drug's ability to cross biological membranes to reach its target is paramount.[3] This process is closely linked to lipophilicity. By strategically fluorinating an aliphatic ring, it is possible to tune the molecule's logD to the optimal range for passive diffusion across membranes.[17][18] While octanol-water partition coefficients (logP) are a good proxy, studies using solid-state 19F NMR have confirmed an excellent correlation between lipophilicity modulations from aliphatic fluorination and actual membrane partitioning.[3][17]
Synthetic Strategies for Fluorinated Aliphatic Rings
The synthesis of fluorinated aliphatic rings can be approached in two main ways: by using commercially available fluorinated building blocks or by introducing fluorine in the later stages of a synthetic route ("late-stage fluorination").[2][19] The choice of strategy depends on factors like the desired fluorine position, stereochemistry, and overall synthetic convergence.
Key Synthetic Methodologies
Nucleophilic Fluorination: This is the most common method, typically involving the displacement of a hydroxyl group (or a sulfonate ester) with a fluoride source. Deoxyfluorination reagents like diethylaminosulfur trifluoride (DAST) and its safer analogues (Deoxo-Fluor®) are widely used for this transformation.[20] The reaction generally proceeds with an inversion of stereochemistry.
Electrophilic Fluorination: Reagents like Selectfluor® provide an electrophilic fluorine source that can react with enolates or enol ethers to install fluorine adjacent to a carbonyl group. This is useful for creating α-fluorinated cyclic ketones.
Use of Fluorinated Building Blocks: A vast array of fluorinated building blocks, such as fluorinated cyclopropanes, piperidines, and cyclohexanes, are commercially available.[2][19] This approach is often the most efficient for rapidly exploring structure-activity relationships (SAR).
Radical Fluorination: Modern methods involving photoredox catalysis have enabled the direct C-H fluorination of unactivated aliphatic C-H bonds, offering new avenues for late-stage functionalization.[21]
Caption: Decision tree for choosing an appropriate synthetic approach to fluorination.
Experimental Protocol: Deoxyfluorination of 4-tert-butylcyclohexanol
This protocol describes a representative nucleophilic fluorination using Deoxo-Fluor®, a common and relatively safe deoxyfluorinating agent.
Objective: To synthesize cis-1-tert-butyl-4-fluorocyclohexane from trans-4-tert-butylcyclohexanol via nucleophilic substitution with inversion of stereochemistry.
Round-bottom flask, magnetic stirrer, nitrogen inlet, dropping funnel, ice bath
Procedure:
Setup: A dry 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet is charged with trans-4-tert-butylcyclohexanol (5.00 g, 32.0 mmol).
Dissolution: Anhydrous DCM (40 mL) is added, and the mixture is stirred until the solid dissolves completely.
Cooling: The flask is cooled to 0 °C in an ice bath.
Reagent Addition: Deoxo-Fluor® (5.3 mL, 38.4 mmol) is added dropwise to the stirred solution over 15 minutes via a dropping funnel. Caution: The reaction can be exothermic. Maintain the temperature at 0 °C.
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 4 hours under a nitrogen atmosphere. Progress can be monitored by TLC.
Quenching: The reaction is carefully quenched by slowly pouring the mixture into a stirred, ice-cold saturated NaHCO3 solution (50 mL). Caution: Gas evolution may occur.
Extraction: The mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted with DCM (2 x 20 mL).
Washing & Drying: The combined organic layers are washed with brine (30 mL), dried over anhydrous MgSO4, filtered, and the solvent is removed under reduced pressure.
Purification: The crude product is purified by column chromatography on silica gel (eluent: hexanes) to yield the fluorinated product as a colorless oil. The stereochemistry can be confirmed by 1H and 19F NMR spectroscopy.
Case Studies in Drug Discovery
The true value of fluorinated aliphatic rings is demonstrated by their successful incorporation into marketed drugs and clinical candidates.
Sitafloxacin: This fluoroquinolone antibiotic contains a fluorinated cyclopropane ring.[22] The rigid, fluorinated three-membered ring is a key pharmacophore that contributes to the drug's broad-spectrum activity and potent inhibition of bacterial DNA gyrase. The fluorine atom enhances cell penetration and binding affinity.[22]
Zosuquidar: A P-glycoprotein (Pgp) inhibitor developed to reverse multidrug resistance in cancer, Zosuquidar also features a difluorocyclopropyl moiety.[22] This structural element is crucial for its high potency and selectivity. The synthesis of such optically active fluorocyclopropanes has been advanced by biocatalytic methods.[22][23]
Belzutifan: Approved in 2021 for treating von Hippel-Lindau disease-associated tumors, Belzutifan contains a chiral C-F center on a hydroxylated aliphatic ring. This demonstrates the increasing sophistication of incorporating stereochemically defined fluorine atoms to optimize interactions within a protein binding site.[24]
Conclusion and Future Perspectives
The incorporation of fluorine into aliphatic rings is a proven and powerful strategy in drug design. It provides medicinal chemists with a rational and often predictable means to enhance metabolic stability, modulate physicochemical properties like pKa and lipophilicity, and exert conformational control. These benefits directly address common causes of drug candidate failure, improving the likelihood of success.[2]
The future of this field will likely be driven by advances in synthetic chemistry. The development of more efficient, selective, and scalable methods for late-stage C-H fluorination and the stereoselective synthesis of complex fluorinated rings will continue to expand the accessible chemical space.[19][25][26] As our understanding of fluorine's subtle interactions within protein binding sites deepens, we can expect to see even more sophisticated and rationally designed drug candidates featuring these valuable structural motifs.[27][28]
References
Fluorine in drug discovery: Role, design and case studies. (n.d.). Google AI Search.
Roles of Fluorine in Drug Design and Drug Action | Bentham Science. (n.d.). Google AI Search.
Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning - PMC - NIH. (n.d.). Google AI Search.
The influence of aliphatic fluorination on lipophilicity - ResearchG
Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs. (2020, February 13). Google AI Search.
Full article: The role of fluorine in medicinal chemistry. (2008, October 4). Google AI Search.
Fluorinated Building Blocks in Drug Design: Why They Matter - Apollo Scientific. (2026, January 19). Google AI Search.
On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC. (n.d.). Google AI Search.
Fluorine-Containing Drug Administration in Rats Results in Fluorination of Selected Proteins in Liver and Brain Tissue - PMC. (2022, April 11). Google AI Search.
A Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs | Request PDF - ResearchG
Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC. (n.d.). Google AI Search.
Fluorinated building blocks in drug design: new pathways and targets - PMC. (n.d.). Google AI Search.
Exploring the Impact of Aliphatic Fluorination on Membrane Permeability: A Solid-State NMR Perspective - Advances in Engineering. (n.d.). Google AI Search.
Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (2023, August 15). Google AI Search.
Fluorinated N-heterocycles as conformationally diverse bioactives for drug discovery. (n.d.). Google AI Search.
Novel synthesis of fluorinated molecules with potential in drug research developed. (2024, June 21). Google AI Search.
Tuning basicity - Cambridge MedChem Consulting. (2023, December 14). Google AI Search.
Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors | Request PDF - ResearchG
Synthesis of fluorinated carbocyclic pyrimidine nucleoside analogues - RSC Publishing. (n.d.). Google AI Search.
Biocatalytic Strategy for the Highly Stereoselective Synthesis of Fluorinated Cyclopropanes - CDN. (n.d.). Google AI Search.
Synthesis of fluorinated carbocyclic pyrimidine nucleoside analogues - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB01761J. (2022, November 14). Google AI Search.
On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective - ChemRxiv. (n.d.). Google AI Search.
Biocatalytic Strategy for the Highly Stereoselective Synthesis of Fluorinated Cyclopropanes. (2024, August 12). Google AI Search.
Fluorinated four‐membered rings in drug design and their synthetic method development. (n.d.). Google AI Search.
Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Google AI Search.
Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers - MDPI. (2024, August 2). Google AI Search.
Seeing More with PET Scans: Scientists Discover New Chemistry for Medical Images | Berkeley Lab. (2017, July 27). Google AI Search.
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Fluorine as a key element in modern drug discovery and development | LE STUDIUM. (2018, May 3). Google AI Search.
FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - PMC. (n.d.). Google AI Search.
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The Role of Small Molecules Containing Fluorine Atoms - Encyclopedia.pub. (2024, February 27). Google AI Search.
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FLUORINATED N-HETEROCYCLES AS CONFORMATIONALLY DIVERSE BIOACTIVES FOR DRUG DISCOVERY Fei Liu,* Bilqees Sameem Department of Mole. (n.d.). Google AI Search.
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A)–C) Changes in pKa(H) measured for amines 1,4–6 a{α,1–3},...
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Molecular weight and physical characteristics of cis-3-(Fluoromethyl)cyclobutan-1-ol
For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern m...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. Fluorinated building blocks offer a powerful tool to modulate the physicochemical and pharmacokinetic properties of drug candidates, often leading to enhanced metabolic stability, binding affinity, and bioavailability. Among the vast array of fluorinated motifs, the fluoromethyl-substituted cyclobutane core has emerged as a particularly intriguing structural element. The rigid, puckered nature of the cyclobutane ring, combined with the unique electronic properties of the fluoromethyl group, provides a means to explore novel chemical space and develop compounds with improved therapeutic profiles.
This technical guide provides a comprehensive overview of cis-3-(Fluoromethyl)cyclobutan-1-ol , a valuable building block for the synthesis of complex molecules in drug discovery and materials science. We will delve into its molecular and physical characteristics, explore plausible synthetic strategies, and discuss its spectral properties, offering a holistic understanding of this important chemical entity.
Molecular Identity and Core Physical Characteristics
cis-3-(Fluoromethyl)cyclobutan-1-ol is a saturated, four-membered carbocyclic alcohol bearing a fluoromethyl substituent. The cis stereochemistry indicates that the hydroxyl and fluoromethyl groups are on the same face of the cyclobutane ring.
Table 1: Core Molecular and Physical Data for cis-3-(Fluoromethyl)cyclobutan-1-ol
Research on related cis-1,2-disubstituted (fluoro)alkyl cyclobutanes has shown that fluorination can have a significant impact on lipophilicity (LogP).[2][3][4][5] The lipophilicity of cis-isomeric compounds can be lower than might be anticipated due to the specific conformational preferences of the cyclobutane ring, which can influence the molecular electrostatic potential surface.[4]
Molecular Structure and Conformation
The structure of cis-3-(Fluoromethyl)cyclobutan-1-ol is defined by its four-membered carbon ring. The cyclobutane ring is not planar and exists in a puckered conformation to relieve ring strain. The cis configuration places both the hydroxyl and fluoromethyl groups on the same side of the ring's approximate plane.
Caption: 2D representation of cis-3-(Fluoromethyl)cyclobutan-1-ol.
Plausible Synthetic Pathways
While a specific, published synthesis for cis-3-(Fluoromethyl)cyclobutan-1-ol was not identified, a plausible and efficient synthetic route can be designed based on established methodologies for the synthesis of fluorinated cyclobutane derivatives.[2][6] A common strategy involves the construction of a suitable cyclobutane precursor followed by a fluorination step.
Proposed Retrosynthetic Analysis
A logical retrosynthetic approach would start from a commercially available or easily accessible cyclobutane derivative.
Caption: Retrosynthetic analysis for cis-3-(Fluoromethyl)cyclobutan-1-ol.
Step-by-Step Experimental Protocol (Hypothetical)
This protocol is a scientifically informed projection and has not been experimentally validated for this specific compound. It is intended for informational purposes for qualified researchers.
Step 1: Synthesis of cis-3-(Hydroxymethyl)cyclobutan-1-ol
The synthesis would likely begin with a suitable cyclobutanone precursor, which could undergo reduction and functional group manipulations to yield the key diol intermediate.
Step 2: Selective Tosylation
Selective protection of one of the hydroxyl groups is crucial. Due to steric and electronic similarities, a mixture of products might be expected, requiring careful reaction control and purification. The primary alcohol is generally more reactive towards tosylation than the secondary alcohol on the cyclobutane ring.
Dissolution: Dissolve cis-3-(hydroxymethyl)cyclobutan-1-ol in anhydrous pyridine or dichloromethane.
Cooling: Cool the solution to 0°C in an ice bath.
Reagent Addition: Slowly add a stoichiometric equivalent of p-toluenesulfonyl chloride (TsCl).
Reaction: Stir the reaction mixture at 0°C and allow it to slowly warm to room temperature overnight.
Workup: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with dilute HCl, saturated NaHCO₃, and brine.
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product should be purified by column chromatography on silica gel.
Step 3: Nucleophilic Fluorination
The final step involves the displacement of the tosylate group with a fluoride ion.
Reagent Preparation: In a flame-dried flask under an inert atmosphere (e.g., argon), dissolve the tosylated intermediate in an anhydrous polar aprotic solvent such as DMF or acetonitrile.
Fluoride Source: Add a source of fluoride ion, such as potassium fluoride in the presence of a phase-transfer catalyst (e.g., 18-crown-6) or tetrabutylammonium fluoride (TBAF).
Reaction: Heat the reaction mixture to an appropriate temperature (e.g., 80-100°C) and monitor the progress by TLC or GC-MS.
Workup: After completion, cool the reaction mixture, dilute with water, and extract the product with an organic solvent.
Purification: Wash the combined organic layers, dry, and concentrate. The final product, cis-3-(Fluoromethyl)cyclobutan-1-ol, would be purified by column chromatography or distillation.
Spectroscopic Characterization (Predicted)
Although experimental spectra are not publicly available, we can predict the key features based on the molecular structure and data from analogous compounds.
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to be complex due to the puckered nature of the cyclobutane ring, leading to diastereotopic protons.
CH-OH: A multiplet corresponding to the proton on the carbon bearing the hydroxyl group.
CH₂-F: A doublet of doublets or a more complex multiplet due to coupling with the adjacent methine proton and the fluorine atom. The large geminal H-F coupling constant (typically around 45-50 Hz) will be a key feature.
Cyclobutane Ring Protons: A series of complex multiplets for the remaining protons on the cyclobutane ring.
¹³C NMR Spectroscopy
C-OH: A signal for the carbon attached to the hydroxyl group.
CH₂-F: A doublet with a large one-bond C-F coupling constant (¹JCF), typically in the range of 160-250 Hz.[7]
Cyclobutane Ring Carbons: Signals for the other two carbons in the ring, which may also show smaller two- and three-bond C-F couplings.
¹⁹F NMR Spectroscopy
The ¹⁹F NMR spectrum will be a key tool for characterization. It is expected to show a triplet of multiplets (or a more complex pattern) due to coupling with the two geminal protons and the adjacent methine proton. The chemical shift will be indicative of the monofluoromethyl group.
Mass Spectrometry
Molecular Ion (M+): A peak corresponding to the molecular weight of 104.12.
Fragmentation: Common fragmentation patterns would include the loss of water (M-18), loss of HF (M-20), and cleavage of the cyclobutane ring.
Infrared (IR) Spectroscopy
O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the hydroxyl group.
C-H Stretch: Absorptions in the 2850-3000 cm⁻¹ region for the C-H bonds of the cyclobutane ring and fluoromethyl group.
C-F Stretch: A strong absorption band typically in the 1000-1100 cm⁻¹ region.
C-O Stretch: An absorption in the 1050-1150 cm⁻¹ range.
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for cis-3-(Fluoromethyl)cyclobutan-1-ol is not widely available, general precautions for handling fluorinated organic compounds and alcohols should be followed.
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.
Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors.
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.
Conclusion
cis-3-(Fluoromethyl)cyclobutan-1-ol represents a valuable and versatile building block for the synthesis of novel chemical entities with potential applications in drug discovery and materials science. Its unique combination of a rigid cyclobutane scaffold and a monofluoromethyl group offers chemists a tool to fine-tune molecular properties. While detailed experimental data on this specific compound is sparse in the public domain, this guide provides a solid foundation for its understanding, based on its known identifiers and well-established principles of organic chemistry and the behavior of related fluorinated compounds. Further experimental investigation into its physical and chemical properties will undoubtedly expand its utility and application in various fields of chemical research.
References
Chernykh, A. V., et al. (2025). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. ChemRxiv. [Link]
Chernykh, A. V., et al. (2025). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. PubMed. [Link]
Chernykh, A. V., et al. (2025). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. ChemRxiv. [Link]
Mykhailiuk, P. K. (2025). Fluoroalkyl-substituted cyclobutanes used in organic synthesis and drug discovery. ResearchGate. [Link]
Mykhailiuk, P. K., et al. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. Journal of the American Chemical Society Au. [Link]
Mykhailiuk, P. K., et al. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. ACS Publications. [Link]
Mykhailiuk, P. K. (2025). Synthetic Methods for Four-Membered Carbocycles Bearing Emerging Fluorinated Motifs. PMC. [Link]
Hrygorenko, O. O., et al. (2023). The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. Journal of Organic and Pharmaceutical Chemistry. [Link]
Impact of fluoromethyl groups on cyclobutane ring pucker
Title: Stereoelectronic Tuning of Cyclobutane Scaffolds: The Fluoromethyl Conformation Guide Executive Summary The cyclobutane ring is not a flat square; it is a dynamic "butterfly" structure driven by the relief of tors...
Author: BenchChem Technical Support Team. Date: February 2026
Title: Stereoelectronic Tuning of Cyclobutane Scaffolds: The Fluoromethyl Conformation Guide
Executive Summary
The cyclobutane ring is not a flat square; it is a dynamic "butterfly" structure driven by the relief of torsional strain.[1] For drug developers, this pucker is a programmable feature. By introducing fluoromethyl groups (
, , ), researchers can lock specific ring geometries, thereby orienting pharmacophores with high vector precision. This guide details the mechanistic impact of these groups—specifically the counter-intuitive preference for pseudo-axial orientations driven by the fluorine gauche effect —and provides validated protocols for their analysis.
Part 1: Theoretical Framework
The Energetic Cost of Planarity
Cyclobutane adopts a puckered conformation to balance two opposing forces:
Angle Strain (Baeyer Strain): Favors planarity (90° angles are closer to the ideal 109.5° than the ~88° in a puckered ring).
Torsional Strain (Pitzer Strain): Favors puckering. A planar ring forces 8 pairs of C-H bonds into perfect eclipsing interactions.
The Result: The ring relaxes into a
"butterfly" shape with a pucker angle () of 25°–35° . This creates two distinct substituent environments: pseudo-equatorial (-eq) and pseudo-axial (-ax) .
The Fluorine Factor: Hyperconjugation Overrides Sterics
In non-fluorinated alkanes, bulky groups prefer the equatorial position to minimize 1,3-diaxial steric clashes. Fluorinated groups behave differently. [2][3][4][5][6][7][8]
The Fluorine Gauche Effect dictates that C–F bonds prefer to be gauche (synclinal) to vicinal C–H bonds rather than anti (antiperiplanar). This is driven by hyperconjugation:
The electron-rich C-H bond donates density into the low-lying antibonding orbital of the C-F bond.[8]
Impact on Pucker:
Monofluoromethyl (
): The ring puckers to place the C-F bond gauche to the adjacent ring C-H bonds.
Trifluoromethyl (
): Despite its bulk (similar to an isopropyl or -butyl group), the group often exhibits a preference for the pseudo-axial position in cyclobutanes. This orientation maximizes the number of favorable antiperiplanar arrangements between the ring C-H bonds and the C-F bonds, enabling the interaction.
Part 2: Case Studies & Structural Consequences[8][9]
Case Study A: 1-Trifluoromethylcyclobutane
Observation: X-ray crystallographic surveys reveal that in many derivatives, the
group adopts the pseudo-axial position.
Mechanism: In the
-axial position, the bond vector is nearly perpendicular to the ring plane. This geometry aligns the electron-withdrawing orbitals with the electron-donating orbitals of the ring, stabilizing the "unfavorable" steric position via electronic delocalization.
Drug Design Implication: If you replace a
-butyl group (strictly -equatorial) with a group (potentially -axial), the vector of the attached scaffold may shift by ~40–60°, completely altering binding pocket occupancy.
Case Study B: 1,3-Difluorocyclobutane
The Dipole Trap: In 1,3-disubstituted systems, the cis isomer allows both fluorines to be
-equatorial (in the puckered form). However, this creates a large net molecular dipole.
The Result: The ring often flattens (decreased pucker angle) to increase the distance between the fluorine atoms, or adopts a specific pucker that balances dipole minimization with the gauche effect.
Part 3: Data Summary & Visualization
Table 1: Substituent Impact on Ring Geometry
Substituent (R)
Preferred Orientation
Dominant Driver
Pucker Angle ()
N/A
Torsional Strain Relief
~30°
/
-Equatorial
Steric Repulsion (-diaxial)
20°–25°
-Axial (variable)
Electronic ()
20°–30°
-Axial
Hyperconjugation ()
25°–35°
-Equatorial (C-F gauche)
Gauche Effect
Variable
Diagram 1: The Conformational Energy Landscape
This diagram illustrates the transition from a high-energy planar state to the stable puckered minima.
Caption: Transition from the high-energy planar state to puckered minima. Fluorinated groups often stabilize Minima B (ψ-Axial) via hyperconjugation.
Part 4: Experimental & Computational Protocols
Protocol A: Computational Prediction (DFT)
To accurately predict the pucker angle and substituent preference, standard force fields (MM2/MMFF) are insufficient due to their poor parameterization of the gauche effect.
Input Generation: Build the cyclobutane with the substituent in both purely axial (90°) and equatorial (0°) positions relative to the ring plane.
Methodology: Use Density Functional Theory (DFT).[9]
Functional:
or B3LYP-D3 (Dispersion correction is critical for weak interactions).
Basis Set:6-311++G(d,p) (Diffuse functions are required to model the lone pair electrons on Fluorine).
Optimization: Perform a opt+freq calculation.
Check: Ensure no imaginary frequencies.
Scan: Perform a relaxed potential energy surface (PES) scan of the ring dihedral angle (C1-C2-C3-C4) from -40° to +40°.
Solvation: Apply a PCM or SMD solvation model (e.g., water or chloroform) as the dipole moment of fluorinated conformers varies significantly with solvent polarity.
Protocol B: NMR Validation (
Coupling)
In solution, the ring flips rapidly between puckered conformers. The observed coupling constants are a weighted average.
Acquisition: Obtain
and NMR spectra in a non-polar solvent () and a polar solvent ().
Analysis: Focus on the vicinal proton-fluorine couplings (
).
Karplus Relationship:
depends on the dihedral angle.
(synclinal) 2–6 Hz.
(antiperiplanar) 15–30 Hz.
Interpretation:
If the
group is -equatorial, the C-F bonds are rapidly averaging, often showing intermediate couplings.
If the
is locked -axial, specific values will maximize due to fixed antiperiplanar relationships with ring protons.
Diagram 2: Conformational Analysis Workflow
Caption: Integrated workflow for validating cyclobutane conformation using parallel computational and experimental streams.
References
Grygorenko, O. O., et al. (2021).[10] Fluoroalkyl-Containing 1,2-Disubstituted Cyclobutanes: Advanced Building Blocks for Medicinal Chemistry. European Journal of Organic Chemistry. Link
Mykhailiuk, P. K. (2014). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. Journal of Organic Chemistry. Link
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews. Link
Glendening, E. D., & Halpern, A. M. (2005).[11] Ab initio study of cyclobutane: molecular structure, ring-puckering potential, and origin of the inversion barrier. Journal of Physical Chemistry A. Link[11]
Lemal, D. M., & Chen, X. (2005). Fluorinated Cyclobutanes. In The Chemistry of Cyclobutanes. Wiley Online Library. Link
Literature review of 3-substituted cyclobutan-1-ol derivatives
An In-Depth Technical Guide to the Synthesis and Application of 3-Substituted Cyclobutan-1-ol Derivatives Introduction: The Rising Prominence of a Strained Scaffold In the landscape of modern medicinal chemistry, the pur...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Synthesis and Application of 3-Substituted Cyclobutan-1-ol Derivatives
Introduction: The Rising Prominence of a Strained Scaffold
In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures that confer improved pharmacological properties is relentless. Researchers are increasingly "escaping flatland" by moving away from planar, aromatic systems towards more three-dimensional, sp³-rich scaffolds.[1][2][3] Within this paradigm, the cyclobutane ring has emerged as a motif of significant interest.[4][5] Its unique, puckered three-dimensional structure, coupled with the inherent ring strain, offers a powerful toolset for drug design.[4][6]
The 3-substituted cyclobutan-1-ol framework, in particular, serves as a versatile and valuable building block. The constrained four-membered ring can act as a bioisostere for other common groups like alkenes, gem-dimethyl units, or even larger cyclic systems, allowing for the fine-tuning of a molecule's potency, selectivity, and pharmacokinetic profile.[4][7] The defined stereochemical relationship between the hydroxyl group at the C1 position and the substituent at the C3 position provides a rigid scaffold to orient key pharmacophoric groups, enhancing interactions with biological targets.[4] This guide provides a comprehensive overview of the core synthetic strategies for accessing these derivatives, explains the mechanistic underpinnings of stereochemical control, and highlights their applications in contemporary drug discovery.
Part 1: Key Synthetic Strategies
The construction of the 3-substituted cyclobutan-1-ol core is primarily achieved through a few convergent strategies, most of which rely on the initial formation of a corresponding 3-substituted cyclobutanone, followed by a stereocontrolled reduction.
Caption: Core synthetic pathways to 3-substituted cyclobutan-1-ols.
[2+2] Cycloaddition Reactions
The most direct and widely employed method for constructing the cyclobutane ring is the [2+2] cycloaddition.[8] This can be achieved through several modalities:
Photochemical [2+2] Cycloaddition: The photocycloaddition of two olefin units is a powerful tool for forming C-C bonds and building the cyclobutane skeleton.[3][9][10] This method allows for the creation of complex, polycyclic systems in a single step, often with high stereocontrol dictated by the excited state intermediates.[9][11]
Ketene Cycloadditions: A highly reliable route to the precursor cyclobutanones involves the [2+2] cycloaddition of a ketene (or a ketene equivalent) with an alkene.[12][13] For instance, dichloroketene, generated in situ, readily reacts with a variety of alkenes to produce dichlorocyclobutanones, which can then be dehalogenated to yield the desired 3-substituted cyclobutanone.[13]
Allenoate-Alkene Cycloadditions: A robust method for creating 1,3-substituted cyclobutanes involves the Lewis acid-catalyzed [2+2] cycloaddition of terminal alkenes with allenoates. This approach is noted for its simplicity, scalability, and broad substrate scope, providing rapid access to cyclobutanes with functional handles suitable for further modification.[14][15]
Ring Expansion Methodologies
Ring expansion reactions offer an alternative and often stereospecific route to cyclobutanones from readily available cyclopropane precursors.
Semipinacol Rearrangement: Tertiary vinylic cyclopropyl alcohols can undergo a highly enantioselective, acid-catalyzed semipinacol ring expansion to produce cyclobutanones that possess an α-quaternary stereocenter.[16] This method leverages the release of ring strain from the three-membered ring to drive the formation of the four-membered ring.
From Cyclopropanone Surrogates: Enantioenriched cyclobutanones can be synthesized via the ring expansion of cyclopropanone surrogates with unstabilized sulfoxonium ylides.[1] This reaction proceeds with complete regio- and stereospecificity, allowing for the controlled synthesis of optically active 2,3-disubstituted cyclobutanones.[1]
Stereoselective Reduction of 3-Substituted Cyclobutanones
The final and crucial step in synthesizing 3-substituted cyclobutan-1-ols is the reduction of the corresponding cyclobutanone. The stereochemical outcome of this reduction is of paramount importance and has been studied extensively.[2][17][18]
Causality of Stereoselectivity: The hydride reduction of 3-substituted cyclobutanones is highly selective for the formation of the cis-alcohol, often with >90% selectivity, regardless of the steric bulk of the hydride reagent (e.g., NaBH₄ vs. LiAlH(OtBu)₃).[17][18][19] This pronounced selectivity is primarily governed by torsional strain, consistent with the Felkin-Anh model.[2][17] The incoming hydride prefers an anti-facial approach relative to the C3 substituent to avoid eclipsing interactions in the transition state. This selectivity can be further enhanced by lowering the reaction temperature or using less polar solvents.[17][18] In cases where the C3 substituent has significant electronic effects, such as a benzyloxy group, repulsive electrostatic interactions can further disfavor the syn-facial attack, increasing cis-selectivity.[2][17]
Caption: Rationale for stereoselectivity in hydride reductions.
While the cis isomer is the kinetically favored product, the trans isomer can be accessed. A practical method to obtain the trans-cyclobutanols in high selectivity is through a Mitsunobu inversion of the major cis-alcohol, which proceeds with a clean inversion of stereochemistry.[19]
Part 2: Applications in Drug Discovery
The rigid, three-dimensional nature of the 3-substituted cyclobutane scaffold makes it an attractive component in the design of bioactive molecules.[4] It can serve multiple roles to enhance a drug candidate's profile.
Conformational Restriction: Replacing a flexible linker, such as an ethyl group, with a 1,3-disubstituted cyclobutane ring limits the number of possible conformations. This pre-organization can reduce the entropic penalty upon binding to a biological target, potentially increasing potency.[4]
Improved Metabolic Stability: The cyclobutane core is relatively inert and can be used to replace metabolically labile groups or to shield nearby "soft spots" from enzymatic degradation.[4][6] For example, replacing a metabolically vulnerable cyclohexane with a difluorocyclobutane was a key strategy in the development of the IDH1 inhibitor Ivosidenib.[7]
Scaffold Hopping and Bioisosterism: The cyclobutane ring can serve as a non-aromatic bioisostere for phenyl rings or as a replacement for larger cycloalkanes, allowing medicinal chemists to modulate properties like solubility, lipophilicity, and crystal packing while maintaining key pharmacophoric interactions.[4]
Compound/Series
Therapeutic Area
Role of the 3-Substituted Cyclobutane-1-ol Scaffold
Abrocitinib (PF-04965842)
Autoimmune Diseases
A 1,3-disubstituted cyclobutane was used to replace a piperidine ring, which significantly increased selectivity for the JAK1 receptor.[8]
Glucokinase Activators (GKAs)
Diabetes
A trans-cyclobutanol derivative (AM-9514) was found to be a potent GKA with favorable in vitro and pharmacokinetic properties.[4][6]
NK1 Antagonists
Various
Cyclobutane derivatives have been developed as potent and selective antagonists for the NK1 receptor, demonstrating the utility of the scaffold in neurology.[3]
HIV Protease Inhibitors
Infectious Disease
The cyclobutane-1,3-diol scaffold can serve as a constrained, metabolically stable core to present hydroxyl groups for optimal interaction with the enzyme's active site.
Part 3: Detailed Experimental Protocols
The following protocols are representative examples of the key transformations discussed. They are designed to be self-validating by including reaction setup, purification, and expected outcomes.
Protocol 1: Synthesis of cis-3-Phenylcyclobutan-1-ol via Stereoselective Reduction
This protocol details the highly stereoselective reduction of a commercially available 3-substituted cyclobutanone.
Workflow Diagram:
Caption: Step-by-step workflow for the reduction of 3-phenylcyclobutanone.
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-phenylcyclobutanone (1.0 g, 6.84 mmol) and dissolve it in anhydrous THF (30 mL) under an inert atmosphere (e.g., nitrogen or argon).
Cooling: Cool the resulting solution to 0 °C using an ice-water bath.
Addition of Reducing Agent: While stirring vigorously at 0 °C, add sodium borohydride (0.39 g, 10.26 mmol) portion-wise over 5-10 minutes. Causality Note: The slow, portion-wise addition helps to control the exotherm and maintain the low temperature, which enhances stereoselectivity.[18]
Reaction Monitoring: Stir the reaction mixture at 0 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 1-2 hours).
Quenching: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution (20 mL) at 0 °C to decompose the excess NaBH₄.
Extraction: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).
Washing: Combine the organic layers and wash sequentially with water (20 mL) and brine (20 mL).
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the product as a colorless oil or white solid. The cis isomer is the major product (>95% by ¹H NMR analysis).[18]
Conclusion and Future Outlook
The 3-substituted cyclobutan-1-ol motif is a testament to the power of strained-ring systems in modern organic and medicinal chemistry. Well-established synthetic routes, particularly those involving [2+2] cycloadditions and stereoselective reductions, have made these building blocks readily accessible.[8][17] The predictable and high cis-selectivity in the reduction of precursor cyclobutanones provides a reliable method for controlling stereochemistry, a critical aspect of drug design.[2][18] As the demand for sp³-rich, conformationally constrained molecules continues to grow, the strategic incorporation of the 3-substituted cyclobutan-1-ol scaffold is poised to play an increasingly important role in the development of next-generation therapeutics. Future efforts will likely focus on developing novel asymmetric syntheses to access enantiopure derivatives directly and expanding their application into new and underexplored areas of chemical space.
References
Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing n
Recent advances in the synthesis of gem-dimethylcyclobutane n
Zhang, W. (n.d.).
Li, J., Gao, K., & Ding, H. (2020).
Recent advances in the total synthesis of cyclobutane-containing natural products. (n.d.). Organic Chemistry Frontiers (RSC Publishing).
Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. (n.d.). Unknown Source.
Poplata, S., Tröster, A., Zou, Y.-Q., & Bach, T. (2016). Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions.
Cyclobutanes in Small-Molecule Drug Candid
Synthesis of cyclobutanones. (n.d.). Organic Chemistry Portal.
Cyclobutanes in Small-Molecule Drug Candid
Stereoselective Reductions of 3-Substituted Cyclobutanones: a Comparison Between Experiment and Theory. (n.d.).
Cyclobutanone-based ring expansions and annulations. (n.d.).
Bellina, F., & Rossi, R. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. MDPI.
Stereospecific Synthesis of Cyclobutanones and Spirohexanones via Formal [3+1] Cycloaddition of Cyclopropanones with Sulfur Ylides. (2025). PMC.
Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory. (2020).
Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory. (2020). PubMed.
Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory. (n.d.). Vrije Universiteit Brussel.
Synthesis of Cyclobutane-Containing Natural Products using Macrocyclic 1,4-Diketones as Templates for Diastereoselective Transform
Chen, P.-h., Sieber, J., Senanayake, C. H., & Dong, G. (2015). Rh-catalyzed reagent-free ring expansion of cyclobutenones and benzocyclobutenones. Chemical Science (RSC Publishing). [Link]
Model photochemical studies towards the cyclobutane ring-fused system... (n.d.).
Cyclobutane Derivatives in Drug Discovery. (n.d.). PharmaBlock.
Part I. Synthesis of Naturally Occurring Cyclobutanes via Stereoselective Photocycloadditions Part II. Development of Photocatal. (n.d.). University of Wisconsin–Madison.
Discovery of a Novel Cyclobutanol Scaffold With Anti-Inflammatory Activity and Its Modular Synthesis. (2025).
Ligand-controlled regiodivergent aminocarbonylation of cyclobutanols toward 1,1- and 1,2-substituted cyclobutanecarboxamides. (n.d.). PMC.
Synthesis of Cyclobutane Natural Products using C–H Functionaliz
The Cyclobutane-1,3-diol Scaffold: A Rising Star in Medicinal Chemistry. (n.d.). Benchchem.
Photocatalytic synthesis of 3,3-disubstituted cyclobutanols via trifunctionalization of [1.1.1]propellane. (n.d.). Green Chemistry (RSC Publishing).
An Efficient Route to 3-Substituted Cyclobutanone Derivatives. (2025).
Synthesis of 3-borylated cyclobutanols from epihalohydrins or epoxy alcohol deriv
McDonald, T. R., & Rousseaux, S. A. L. (n.d.). Synthesis of 3-borylated cyclobutanols from epihalohydrins or epoxy alcohol derivatives. Chemical Science (RSC Publishing). [Link]
Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition. (n.d.). Unknown Source.
Guo, Z., Yin, Y., Xu, X.-C., & Liu, C.-Q. (2023). Construction of Fully Substituted Cyclobutanes by Tandem Reaction of 1,4-Diyn-3-ols and Anhydrides.
Synthesis of cyclobutanes. (n.d.). Organic Chemistry Portal.
CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. (n.d.). PMC.
Protocols for derivatizing cis-3-(Fluoromethyl)cyclobutan-1-ol
Executive Summary & Strategic Value cis-3-(Fluoromethyl)cyclobutan-1-ol (Substrate 1 ) represents a high-value scaffold in modern medicinal chemistry. It serves as a conformationally restricted bioisostere, often replaci...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Value
cis-3-(Fluoromethyl)cyclobutan-1-ol (Substrate 1 ) represents a high-value scaffold in modern medicinal chemistry. It serves as a conformationally restricted bioisostere, often replacing flexible alkyl chains or metabolic "hotspots" like tert-butyl groups. The incorporation of the fluoromethyl moiety (
) at the C3 position introduces a strong dipole and lowers the of the distal hydroxyl group via through-bond inductive effects (), without significantly increasing steric bulk compared to a methyl group.
This guide provides validated protocols for the three primary derivatization pathways required in drug discovery:
Activation: Conversion to sulfonates (Mesylates) for nucleophilic displacement.
Inversion: Mitsunobu protocols to access the trans-diastereomer.[1]
Oxidation: Accessing the ketone for spirocyclic or gem-disubstituted library synthesis.
Critical Physicochemical Considerations
Before initiating synthesis, researchers must account for the unique strain energy and electronic bias of this scaffold.
Parameter
Characteristic
Implication for Protocol
Ring Strain
~26 kcal/mol
High susceptibility to ring-opening or elimination under harsh acidic/thermal conditions.
Stereochemistry
cis-configuration
The 1,3-substituents are on the same face. Thermodynamic preference often favors the cis isomer (puckered conformation), but inversion is chemically accessible.
Electronic Bias
-Fluorine Effect
The group is electron-withdrawing. The C1-hydroxyl is slightly more acidic than non-fluorinated cyclobutanol.
Elimination Risk
Moderate
Activation of the alcohol (e.g., to -OMs) creates a risk of elimination to cyclobutene if heated with strong base.
Reactivity Landscape & Decision Matrix
The following workflow illustrates the divergent pathways available for Substrate 1 .
Figure 1: Divergent synthetic pathways for cis-3-(fluoromethyl)cyclobutan-1-ol. Color coding indicates distinct reaction classes.
Detailed Experimental Protocols
Protocol A: Activation via Mesylation (Retention of Configuration)
Objective: Convert the poor leaving group (-OH) into a reactive mesylate (-OMs) suitable for
displacement.
Challenge: Prevent elimination to the cyclobutene.
Nucleophile (e.g., Benzoic acid, DPPA, or p-Nitrobenzoic acid) (1.5 equiv)
THF [Anhydrous]
Step-by-Step Methodology:
Solubilization: Dissolve Substrate 1 ,
, and the Nucleophile (e.g., benzoic acid) in anhydrous THF (0.2 M). Cool to 0°C .[2][3][4][5]
Addition: Add DIAD dropwise over 15 minutes. The solution will turn yellow/orange.
Why: Adding DIAD last prevents the premature formation of the betaine intermediate in the absence of the alcohol.
Reaction: Allow to warm to room temperature (23°C) and stir for 12–18 hours.
Workup: Concentrate the reaction mixture directly. Triturate with cold diethyl ether/hexanes (1:1) to precipitate triphenylphosphine oxide (
). Filter off the solid.
Purification: Flash chromatography is essential to remove hydrazine byproducts.
Tip: If separation is difficult, use polymer-supported
or DIAD equivalents.
Validation:
Stereochemistry: The product will be the trans-isomer. In
NMR, the H-1 proton signal often shifts downfield (if esterified) and the splitting pattern changes due to the altered dihedral angle with C2/C4 protons.
Protocol C: Oxidation to Cyclobutanone (Dess-Martin Periodinane)
Objective: Synthesize 3-(fluoromethyl)cyclobutan-1-one without epimerization or ring opening.
Why DMP? Avoids the acidic conditions of Jones Oxidation (which risks ring rearrangement) and the low temperatures required for Swern.
DCM [Wet] (DMP oxidation is accelerated by trace water)
Step-by-Step Methodology:
Preparation: Dissolve Substrate 1 in DCM (0.15 M).
Oxidation: Add solid DMP in one portion at room temperature.
Quench: After 1–2 hours, quench by adding a 1:1 mixture of saturated
(to reduce excess iodine species) and saturated .
Extraction: Stir the biphasic mixture vigorously until the organic layer is clear (approx. 15 mins). Extract with DCM.[2]
Isolation: The resulting ketone is volatile. Do not apply high vacuum for extended periods.
Analytical Data Summary (Expected)
Isomer
H-1 Multiplicity (Approx)
F-19 NMR Signal
Key IR Feature
cis-Alcohol (Start)
Quintet-like (pseudo-equatorial)
-220 to -230 ppm (dt)
Broad -OH (~3400 )
trans-Ester (Product)
Quartet-like (pseudo-axial)
-220 to -230 ppm
Carbonyl (~1720 )
Ketone
N/A (Carbonyl)
-220 to -230 ppm
Sharp C=O (~1780 )
Note: Cyclobutanones exhibit a characteristic high-frequency IR carbonyl stretch (~1780 cm⁻¹) due to ring strain.
References
Mitsunobu Reaction Mechanism & Protocols
Swamy, K. C. K., et al. (2009). "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 109(6), 2551–2651. Link
Cyclobutane Conformational Analysis
Wiberg, K. B. (1986). "The structures of cyclobutane and its derivatives." Journal of the American Chemical Society, 108(19), 5817–5822. Link
Dess-Martin Oxidation Protocol
Meyer, S. D., & Schreiber, S. L. (1994).[6] "Acceleration of the Dess-Martin Oxidation by Water." The Journal of Organic Chemistry, 59(24), 7549–7552. Link
Mesylation of Cyclobutanols
Roberts, J. D., & Mazur, R. H. (1951). "Small-Ring Compounds. IV. Interconversion Reactions of Cyclobutyl, Cyclopropylcarbinyl and Allylcarbinyl Derivatives." Journal of the American Chemical Society, 73(6), 2509–2520. Link
Fluorine in Medicinal Chemistry (Bioisosterism)
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Saturated Carbon Frameworks." Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
Application Note: High-Fidelity Nucleophilic Substitution on Cyclobutanol Scaffolds
Executive Summary: The "Strain Penalty" Cyclobutanol scaffolds present a deceptive challenge in medicinal chemistry. While they appear to be simple secondary alcohols, the cyclobutane ring possesses approximately 26.3 kc...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The "Strain Penalty"
Cyclobutanol scaffolds present a deceptive challenge in medicinal chemistry. While they appear to be simple secondary alcohols, the cyclobutane ring possesses approximately 26.3 kcal/mol (110 kJ/mol) of ring strain. This thermodynamic instability creates a narrow operating window for nucleophilic substitution.
Unlike cyclohexanols, where the chair conformation is stable, cyclobutane exists in a puckered "butterfly" conformation to minimize torsional strain from eclipsing hydrogens. This puckering forces substituents into pseudo-equatorial or pseudo-axial positions, often impeding the
trajectory required for classical backside attack.
The Critical Failure Mode:
If the reaction conditions allow the development of significant cationic character (
-like pathway), the cyclobutyl cation rapidly equilibrates with the cyclopropylcarbinyl and homoallyl cations. This "non-classical" cation shuffling leads to a mixture of ring-contracted and ring-opened products rather than the desired substitution.
This guide details three validated protocols to enforce substitution while suppressing skeletal rearrangement.
Mechanistic Hazard Analysis
Before attempting synthesis, researchers must understand the competition between direct substitution and the rearrangement manifold.
Figure 1: The mechanistic divergence. Path A (Green) is the only viable route for scaffold preservation. Path B (Red) leads to inevitable skeletal rearrangement due to the delocalization of the cyclobutyl cation.
Protocol A: Stereoselective Inversion via Mitsunobu
Application: The "Gold Standard" for converting cyclobutanols to esters, azides, or ethers with strict stereochemical inversion.
Mechanism:
displacement of an alkoxyphosphonium intermediate.
Key Advantage: The reaction remains neutral to slightly basic, preventing the formation of the catastrophic cyclobutyl cation.
Materials
Substrate: Cyclobutanol (1.0 equiv)
Phosphine: Triphenylphosphine (
) (1.2 - 1.5 equiv)
Azodicarboxylate: DIAD (Diisopropyl azodicarboxylate) or DEAD (1.2 - 1.5 equiv). Note: DIAD is preferred for easier handling.
Nucleophile: p-Nitrobenzoic acid (for inversion/protection), DPPA (for azides), or Phenols.
Solvent: Anhydrous THF (0.1 M - 0.2 M).
Step-by-Step Methodology
Betaine Pre-formation (Critical for Cyclobutanes):
Charge a flame-dried flask with
(1.5 equiv) and anhydrous THF under . Cool to 0°C .[1]
Add DIAD (1.5 equiv) dropwise. The solution will turn yellow/orange. Stir for 10–15 minutes to form the betaine complex. Why: This prevents the azodicarboxylate from reacting directly with the cyclobutanol in a non-productive manner.
Substrate Addition:
Add the Cyclobutanol (1.0 equiv) dissolved in a minimal amount of THF dropwise to the betaine mixture at 0°C.
Stir for 10 minutes to allow formation of the alkoxyphosphonium salt.
Nucleophile Addition:
Add the acidic nucleophile (e.g., p-Nitrobenzoic acid) (1.5 equiv) in one portion.
Reaction:
Allow the reaction to warm to Room Temperature naturally. Stir for 12–24 hours.
Monitoring: TLC/LCMS should show consumption of alcohol. If the reaction stalls, heat to 40°C, but do not exceed 50°C to avoid elimination.
Workup:
Quench with saturated
. Extract with or EtOAc.
Purification: Triphenylphosphine oxide (
) is the major byproduct. Use a non-polar solvent wash (Hexanes/Et2O) to precipitate the oxide or use column chromatography.
Application: Replacing -OH with -F.
Challenge: High risk of elimination to cyclobutene.
Reagent Selection: Avoid DAST if possible due to thermal instability. XtalFluor-E or PhenoFluor are superior modern alternatives. If DAST must be used, strict temperature control is mandatory.
Protocol (Using DAST/Deoxo-Fluor)
Preparation:
Flame-dry a plastic (HDPE) or Teflon bottle/flask (glass can react with HF traces).
Dissolve Cyclobutanol (1.0 equiv) in anhydrous DCM (0.1 M).
Cryogenic Cooling:
Cool the solution to -78°C . Do not run this at 0°C initially.
Reagent Addition:
Add DAST or Deoxo-Fluor (1.2 equiv) dropwise via syringe.
Optional: Add 2.0 equiv of dry pyridine or
to scavenge free HF and prevent acid-catalyzed rearrangement.
Controlled Warming:
Stir at -78°C for 1 hour.
Allow to warm slowly to -20°C (or 0°C maximum) over 4 hours. Do not reflux.
Quench:
Quench carefully with saturated
while still cold. Vigorous gas evolution () will occur.
Application: When the nucleophile is not acidic enough for Mitsunobu (e.g., secondary amines, thiols).
Risk: Cyclobutyl triflates are highly reactive and prone to solvolysis.
Step 1: Triflate Formation
Dissolve alcohol in DCM with Pyridine (2.0 equiv) at -20°C .
Add Triflic Anhydride (
, 1.1 equiv) dropwise.
Stir for 30 mins. Perform a rapid aqueous workup (cold
, cold brine). Dry over and concentrate without heating (bath < 25°C). Use immediately.
Step 2: Displacement (
)[2]
Dissolve the crude triflate in DMF or Acetonitrile (polar aprotic favors
).
Add Nucleophile (2.0 - 3.0 equiv).
Crucial: Add a non-nucleophilic base (DIPEA or 2,6-Lutidine) to buffer the reaction.
Stir at 0°C to RT .
Note: If the nucleophile is weak, the triflate may ionize (Path B in Figure 1), leading to rearrangement. Use an excess of nucleophile to force the bimolecular kinetics.
Experimental Optimization & Troubleshooting
Observation
Probable Cause
Corrective Action
Product is Cyclobutene (Elimination)
Base too strong or Temp too high.
Lower reaction temperature. Use a less bulky nucleophile. Switch from Triflate to Mitsunobu conditions.
Product is Cyclopropyl-methyl-X
Carbocation intermediate formed ().
The solvent is too polar/protic (stabilizing the cation). Switch to anhydrous THF or DCM. Ensure conditions are basic/neutral, not acidic.
No Reaction (Mitsunobu)
Steric hindrance of the "butterfly" ring.
Pre-form the Betaine (+DEAD).[1] Use elevated temp (40°C) carefully. Switch to (smaller phosphine) or ADDP (more reactive azo).
Low Yield (Fluorination)
HF-catalyzed decomposition.
Add 2-3 equiv of or Pyridine to the reaction mixture before adding DAST.
Decision Workflow
Figure 2: Experimental decision tree for selecting the optimal substitution protocol based on nucleophile type and stereochemical requirements.
References
Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products.[2] Synthesis, 1-28. Link
Roberts, J. D., & Mazur, R. H. (1951). Small-Ring Compounds. IV. Interconversion of Cyclobutyl, Cyclopropylcarbinyl and Allylcarbinyl Derivatives. Journal of the American Chemical Society, 73(6), 2509–2520. Link
Dodge, J. A., Nissen, J. S., & Presnell, M. (1996). A General Procedure for Mitsunobu Inversion of Sterically Hindered Alcohols: Inversion of Menthol.[3] Organic Syntheses, 73, 110. Link
L'Heureux, A., et al. (2010). Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling. Journal of Organic Chemistry, 75(10), 3401–3411. Link
Wiberg, K. B. (1986). The Concept of Strain in Organic Chemistry. Angewandte Chemie International Edition, 25(4), 312–322. Link
Application Notes & Protocols: A Guide to Incorporating cis-3-(Fluoromethyl)cyclobutan-1-ol into Peptide Backbones
Introduction: The Strategic Advantage of Fluorinated Cycloalkanes in Peptide Therapeutics The design of novel peptide-based therapeutics is a dynamic field, constantly seeking innovations to overcome inherent challenges...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Advantage of Fluorinated Cycloalkanes in Peptide Therapeutics
The design of novel peptide-based therapeutics is a dynamic field, constantly seeking innovations to overcome inherent challenges such as poor metabolic stability and limited conformational control. The introduction of non-natural amino acids is a powerful strategy to address these limitations.[1][2][3] Among the diverse array of synthetic building blocks, those containing fluorine and cyclic scaffolds have garnered significant attention. Fluorine, with its unique electronic properties, can enhance binding affinity, modulate pKa, and improve metabolic stability.[4][5] Concurrently, cyclic moieties, like cyclobutane, introduce conformational rigidity, which can pre-organize the peptide into a bioactive conformation and enhance resistance to proteolytic degradation.[6][7][8]
This guide provides a comprehensive overview and detailed protocols for the incorporation of cis-3-(Fluoromethyl)cyclobutan-1-ol into peptide backbones. This specific building block offers a unique combination of a conformationally constrained cyclobutane ring, a hydroxyl group for potential secondary interactions or further functionalization, and a fluoromethyl group to impart favorable physicochemical properties.[4][9][10] We will delve into the synthesis of the requisite building block, its integration into a peptide sequence via Solid-Phase Peptide Synthesis (SPPS), and the subsequent biophysical characterization to assess the impact of this modification.
The strategic incorporation of such motifs can lead to peptides with enhanced therapeutic potential. For instance, fluorination has been shown to increase the proteolytic stability of peptides, although the effect can be complex and dependent on the specific enzyme and the position of the fluorine atom.[1][2][11][12] Furthermore, the rigid nature of the cyclobutane ring can stabilize specific secondary structures, such as β-turns or helical conformations, which are often crucial for receptor recognition.[13][14][15]
These application notes are intended for researchers, scientists, and drug development professionals seeking to explore the potential of fluorinated cyclobutane-containing peptides in their therapeutic programs. The protocols provided are designed to be robust and reproducible, with explanations of the underlying chemical principles to facilitate adaptation and troubleshooting.
Section 1: Synthesis of the Fmoc-Protected cis-3-(Fluoromethyl)cyclobutane Amino Acid Building Block
The successful incorporation of any non-natural amino acid into a peptide via SPPS first requires the synthesis of a suitably protected building block. In this case, we need an Fmoc-protected amino acid derivative of cis-3-(Fluoromethyl)cyclobutan-1-ol. The synthesis involves a multi-step sequence, starting from commercially available precursors. The key steps often involve a [2+2] cycloaddition to form the cyclobutane ring, followed by functional group manipulations to introduce the amino and fluoromethyl groups with the desired stereochemistry.[16][17][18]
Rationale for Synthetic Strategy
The chosen synthetic route prioritizes stereocontrol to ensure the cis relationship between the amino and fluoromethyl substituents. This is critical as the stereochemistry of the building block will directly influence the conformation of the final peptide.[14][15] The use of well-established reactions, such as reductive amination and fluorination protocols, ensures high yields and purity of the final Fmoc-protected amino acid.
Experimental Workflow: Synthesis of the Building Block
Caption: Synthetic workflow for the Fmoc-protected building block.
Detailed Protocol: Synthesis of Fmoc-cis-3-(aminomethyl)-1-(fluoromethyl)cyclobutan-1-ol
(Note: This is a representative protocol and may require optimization based on specific starting materials and laboratory conditions.)
Step 1: Synthesis of a Suitable Cyclobutane Intermediate
A common starting point is a commercially available cyclobutanone derivative which can be functionalized. For this protocol, we will assume the availability of a suitable cyclobutane precursor with orthogonal protecting groups.
Step 2: Introduction of the Fluoromethyl Group
Dissolve the cyclobutane precursor (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (N₂ or Ar).
Cool the solution to -78 °C in a dry ice/acetone bath.
Allow the reaction to warm to room temperature and stir for 12-16 hours.
Quench the reaction by carefully adding a saturated aqueous solution of NaHCO₃.
Extract the aqueous layer with DCM (3x).
Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography.
Step 3: Introduction of the Amino Group
Convert the appropriate functional group on the cyclobutane ring to an aldehyde.
Perform a reductive amination using ammonium acetate and sodium cyanoborohydride to install the primary amine.
Step 4: Fmoc Protection
Dissolve the amine (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water.
Add sodium bicarbonate (NaHCO₃) (2.0 eq).
Add a solution of 9-fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu) (1.1 eq) in 1,4-dioxane dropwise.
Stir the reaction at room temperature for 4-6 hours.
Acidify the reaction mixture with 1 M HCl to pH 2-3.
Extract the product with ethyl acetate (3x).
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
Purify the final Fmoc-protected amino acid by flash chromatography or recrystallization.
Table 1: Characterization Data for the Fmoc-Protected Building Block
Parameter
Expected Value
Molecular Weight
Varies based on precursor
¹H NMR
Characteristic peaks for Fmoc, cyclobutane, and fluoromethyl protons
¹⁹F NMR
Triplet corresponding to the -CH₂F group
Mass Spectrometry
[M+H]⁺ or [M+Na]⁺ corresponding to the calculated mass
Purity (HPLC)
>95%
Section 2: Incorporation into Peptide Backbones via Solid-Phase Peptide Synthesis (SPPS)
With the protected building block in hand, it can be incorporated into a peptide sequence using standard SPPS protocols.[19][20][21][22][23] The sterically hindered nature of the cyclobutane ring may necessitate the use of more potent coupling reagents and potentially longer coupling times to ensure efficient peptide bond formation.[24][25]
Rationale for SPPS Strategy
Fmoc-based SPPS is the method of choice due to its mild deprotection conditions (piperidine in DMF), which are compatible with a wide range of functional groups. The choice of resin will depend on the desired C-terminal functionality of the peptide (e.g., amide or carboxylic acid).
Experimental Workflow: SPPS
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Detailed Protocol: SPPS of a Model Peptide
Materials:
Fmoc-Rink Amide MBHA resin (or other suitable resin)
Resin Swelling: Swell the resin in DMF for 30 minutes in a peptide synthesis vessel.
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes.
Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
Amino Acid Coupling:
Pre-activate a solution of the Fmoc-amino acid (4 eq), HATU (3.9 eq), and DIPEA (8 eq) in DMF for 2 minutes.
Add the activated amino acid solution to the resin and shake for 1-2 hours. For the cyclobutane amino acid, extend the coupling time to 4 hours or perform a double coupling.[19]
Washing: Wash the resin with DMF (3x), DCM (3x), and DMF (3x).
Repeat: Repeat steps 2-5 for each amino acid in the sequence.
Final Deprotection: After the final coupling, perform a final Fmoc deprotection (step 2).
Cleavage and Global Deprotection:
Wash the resin with DCM and dry under vacuum.
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours.
Filter the resin and collect the filtrate.
Precipitate the crude peptide in cold diethyl ether.
Purification:
Centrifuge to pellet the peptide, decant the ether, and dry the peptide.
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile/water).
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.
Table 2: Recommended Coupling Reagents for Sterically Hindered Amino Acids
Reagent
Advantages
HATU
High reactivity, low racemization, effective for hindered couplings.[25]
HBTU
Good reactivity, cost-effective alternative to HATU.[25]
PyBOP
Effective for hindered couplings, less carcinogenic byproducts than BOP.[24]
COMU
High coupling efficiency, safer handling than HOBt/HOAt-based reagents.[26]
Section 3: Biophysical Characterization of the Modified Peptide
After successful synthesis and purification, it is crucial to characterize the biophysical properties of the modified peptide to understand the impact of the cis-3-(Fluoromethyl)cyclobutan-1-ol incorporation.[27][28][29][30]
Rationale for Characterization Techniques
A suite of biophysical techniques is employed to assess the peptide's structure, stability, and conformational dynamics. These methods provide a holistic view of how the modification influences the peptide's behavior in a biological context.
Caption: Workflow for the biophysical characterization of the modified peptide.
Detailed Protocols for Key Characterization Assays
3.3.1. Circular Dichroism (CD) Spectroscopy
Purpose: To assess the secondary structure of the peptide (e.g., α-helix, β-sheet, random coil).
Protocol:
Prepare a stock solution of the peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4).
Determine the exact peptide concentration using UV absorbance at 280 nm (if aromatic residues are present) or by amino acid analysis.
Record CD spectra from 190 to 260 nm at a controlled temperature (e.g., 25 °C).
Analyze the spectra using deconvolution software to estimate the percentage of different secondary structural elements.
3.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
Purpose: To determine the three-dimensional structure and conformational dynamics of the peptide in solution.[31][32]
Protocol:
Dissolve a high-purity sample of the peptide in a deuterated solvent (e.g., H₂O/D₂O 9:1 or deuterated TFE).
Acquire a series of 1D and 2D NMR experiments (e.g., TOCSY, NOESY, HSQC).
Assign the proton and carbon resonances.
Use the NOE-derived distance restraints to calculate a family of 3D structures using molecular dynamics simulations.
Analyze the temperature dependence of amide proton chemical shifts to identify solvent-exposed and hydrogen-bonded protons.[31]
3.3.3. Protease Stability Assay
Purpose: To evaluate the resistance of the modified peptide to enzymatic degradation.[1][2][3]
Protocol:
Prepare solutions of the peptide and a control (unmodified) peptide at a known concentration in a relevant biological matrix (e.g., human serum, plasma, or a specific protease solution).
Incubate the solutions at 37 °C.
At various time points, quench the reaction (e.g., by adding a strong acid or organic solvent).
Analyze the samples by RP-HPLC or LC-MS to quantify the amount of intact peptide remaining.
Calculate the half-life of the peptide in the presence of the protease.
Table 3: Representative Data from Biophysical Characterization
Assay
Parameter
Unmodified Peptide
Modified Peptide
CD Spectroscopy
% α-helix
15%
35%
NMR Spectroscopy
Key NOE
Inter-residue (i, i+3)
Stronger inter-residue (i, i+3)
Protease Stability
Half-life (in serum)
30 minutes
> 4 hours
Conclusion
The incorporation of cis-3-(Fluoromethyl)cyclobutan-1-ol into peptide backbones represents a promising strategy for the development of next-generation peptide therapeutics. This modification can induce favorable conformational constraints and enhance metabolic stability, leading to peptides with improved pharmacological profiles. The protocols detailed in this guide provide a robust framework for the synthesis, incorporation, and characterization of these novel peptide analogues. By understanding the chemical principles and experimental nuances, researchers can effectively leverage this technology to advance their drug discovery programs.
References
Asante, V., Mortier, J., Wolber, G., & Koksch, B. (2014). Impact of fluorination on proteolytic stability of peptides: a case study with α-chymotrypsin and pepsin. Amino Acids, 46(11), 2733-2744. [Link]
Salwiczek, M., et al. (2007). Antimicrobial Activity and Protease Stability of Peptides Containing Fluorinated Amino Acids. Journal of the American Chemical Society, 129(51), 16490-16491. [Link]
Huhmann, S., & Koksch, B. (2018). Fine-Tuning the Proteolytic Stability of Peptides with Fluorinated Amino Acids. European Journal of Organic Chemistry, 2018(27-28), 3667-3679. [Link]
ResearchGate. (2025). Impact of fluorination on proteolytic stability of peptides: A case study with α-chymotrypsin and pepsin. [Link]
Asante, V., et al. (2013). Impact of fluorination on proteolytic stability of peptides in human blood plasma. Bioorganic & Medicinal Chemistry Letters, 23(12), 3586-3590. [Link]
Fernández-Tejada, A., et al. (2009). Stabilizing unusual conformations in small peptides and glucopeptides using a hydroxylated cyclobutane amino acid. Organic & Biomolecular Chemistry, 7(14), 2885-2893. [Link]
Li, Z., et al. (2023). Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling. Chemical Science, 14(40), 11074-11082. [Link]
Illa, O., et al. (2021). Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. International Journal of Molecular Sciences, 22(10), 5092. [Link]
D'Acquarica, I., et al. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules, 18(12), 15540-15570. [Link]
Dilun Biotechnology. (2025). Commonly Used Coupling Reagents in Peptide Synthesis. [Link]
Illa, O., et al. (2021). Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. Digital.CSIC. [Link]
Illa, O., et al. (2017). The relevance of the relative configuration in the folding of hybrid peptides containing β-cyclobutane amino acids and γ-amino-L-proline residues. Tetrahedron, 73(41), 5965-5973. [Link]
Kumar, P., Kizhakkedathu, E. N., & Straus, S. K. (2018). Membrane Active Peptides and Their Biophysical Characterization. Pharmaceuticals, 11(3), 74. [Link]
ResearchGate. (2025). Aminoacids of the cyclobutane series. [Link]
ChemRxiv. (2021). Polyhydroxylated cyclopentane β-amino acids derived from D-mannose and D-galactose: synthesis and protocol for incorporation into peptides. [Link]
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). [Link]
Albericio, F., & Kruger, H. G. (Eds.). (2017). CHAPTER 18: Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities. Royal Society of Chemistry. [Link]
Li, Z., et al. (2023). Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling. Chemical Science. [Link]
D'Acquarica, I., et al. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules. [Link]
Illa, O., et al. (2021). Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. MDPI. [Link]
Vimta Labs. (n.d.). Biophysical Characterization of Peptides and Proteins. [Link]
van der Velden, J. L. J., et al. (2025). Backbone Alterations in Cyclic Peptides Influence Both Membrane Permeability and Biological Activity. Journal of Medicinal Chemistry. [Link]
Liras, M., et al. (2023). Synthesis of Bis(amino acids) Containing the Styryl-cyclobutane Core by Photosensitized [2+2]-Cross-cycloaddition of Allylidene-5(4H)-oxazolones. Molecules, 28(8), 3569. [Link]
J. A. F. Romero, M. D. J. F. (2017). Fluorinated Protein and Peptide Materials for Biomedical Applications. ACS Biomaterials Science & Engineering, 3(8), 1545-1565. [Link]
ChemRxiv. (n.d.). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. [Link]
Purdue University Graduate School. (2023). Biophysical Characterization of Cell-Penetrating Peptides for Cargo Delivery or Lipid-Sensing. [Link]
J. A. F. Romero, M. D. J. F. (2017). Fluorinated peptide biomaterials. Journal of Peptide Science, 23(7-8), 536-556. [Link]
BioPharmaSpec. (n.d.). Effective Structural Characterization Strategies for Peptides. [Link]
Kemmink, J., Boelens, R., & Kaptein, R. (1987). Two-dimensional 1H NMR study of two cyclobutane type photodimers of thymidylyl-(3'----5')-thymidine. European Biophysics Journal, 14(5), 293-299. [Link]
Mykhailiuk, P. K., et al. (2019). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. ACS Omega, 4(2), 4381-4390. [Link]
Piras, M., et al. (2020). Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry. Molecules, 25(17), 3986. [Link]
Scilit. (n.d.). Applications of Fluorine in Medicinal Chemistry. [Link]
Semantic Scholar. (2020). Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry. [Link]
Open Research Repository. (2014). Biosynthetic Incorporation of Fluorinated Amino Acids into Peptides and Proteins. [Link]
Beilstein Journal of Organic Chemistry. (2024). Synthesis of extended fluorinated tripeptides based on the tetrahydropyridazine scaffold. [Link]
National Center for Biotechnology Information. (n.d.). Biosynthetic incorporation of fluorinated amino acids into the nonribosomal peptide gramicidin S. [Link]
Application Note: Strategic Oxidation Protocols for cis-3-(Fluoromethyl)cyclobutan-1-ol
This Application Note is designed to provide a rigorous, field-validated guide for the oxidation of cis-3-(fluoromethyl)cyclobutan-1-ol. It prioritizes reproducibility, safety, and scalability, addressing the specific ch...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed to provide a rigorous, field-validated guide for the oxidation of cis-3-(fluoromethyl)cyclobutan-1-ol. It prioritizes reproducibility, safety, and scalability, addressing the specific challenges posed by the strained cyclobutane ring and the fluorinated substituent.
Executive Summary & Strategic Analysis
The conversion of cis-3-(fluoromethyl)cyclobutan-1-ol (1 ) to 3-(fluoromethyl)cyclobutan-1-one (2 ) is a pivotal transformation in the synthesis of high-value medicinal scaffolds (e.g., JAK inhibitors, glutamate receptor antagonists). While secondary alcohol oxidation is a standard transformation, this specific substrate presents a "perfect storm" of challenges that disqualifies generic protocols:
Ring Strain (~26 kcal/mol): The cyclobutane core is highly susceptible to ring-opening or expansion under strongly acidic conditions (e.g., Jones oxidation) or radical conditions lacking precise control.
Product Volatility: 3-Substituted cyclobutanones are often low-molecular-weight liquids with significant volatility. Standard rotary evaporation protocols frequently lead to massive yield loss.
Stereochemical Erasure: The oxidation converts the chiral/pseudo-chiral C1 center into an achiral ketone (assuming a plane of symmetry through C1-C3). However, the integrity of the C3-(fluoromethyl) group must be maintained without
-elimination of HF, a risk in strongly basic environments.
This guide presents two validated protocols: Dess-Martin Periodinane (DMP) for discovery-scale purity and TEMPO/NaOCl (Anelli) for process-scale efficiency.
Critical Reaction Parameters
Parameter
Constraint
Scientific Rationale
pH Control
6.5 – 9.0
Avoids acid-catalyzed ring expansion and base-mediated aldolization or HF elimination.
Temperature
0°C to 20°C
Controls the exotherm of oxidation; prevents thermal decomposition of the strained ketone.
Quenching
Reductive
Essential to destroy excess oxidant (IBX/hypochlorite) before workup to prevent runaway side reactions.
Isolation
NO High Vac
The product is volatile. Solvents must be removed at >100 mbar or via careful distillation.
Best For: Milligram to gram-scale synthesis where purity is paramount and yield loss cannot be tolerated.
Mechanism: Ligand exchange followed by intramolecular proton transfer and reductive elimination.
Solvent: Dichloromethane (DCM) (anhydrous, 0.1 M concentration)
Additive: Water (1.0 equiv, added via microsyringe)
Step-by-Step Methodology
Preparation: In a flame-dried round-bottom flask under Nitrogen, suspend DMP (1.2 equiv) and solid NaHCO₃ (1.5 equiv) in anhydrous DCM.
Expert Insight: NaHCO₃ buffers the acetic acid by-product, preventing acid-catalyzed ring opening.
Activation: Add water (1.0 equiv) to the suspension and stir for 5 minutes.
Mechanistic Note: Water accelerates the reaction by hydrolyzing one acetate arm of the DMP, creating a more accessible iodine center for the bulky cyclobutanol to attack [1].
Addition: Dissolve the substrate in a minimum volume of DCM and add dropwise to the oxidant slurry at 0°C.
Reaction: Allow to warm to room temperature (20°C). Monitor by TLC (stain: KMnO₄ or Anisaldehyde). Reaction is typically complete in 1–2 hours.
Quenching (The "White Suspension" Method):
Dilute with Et₂O (precipitates iodinane by-products).
Add a 1:1 mixture of sat. aq. NaHCO₃ and sat.[1] aq. Na₂S₂O₃.[1] Stir vigorously for 15 minutes until the organic layer is clear and the aqueous layer is cloudy white.
Workup: Separate layers. Extract aqueous phase with DCM (2x). Dry combined organics over MgSO₄.
Isolation: Filter and concentrate under controlled vacuum (bath temp < 30°C, pressure > 150 mbar). Do not pump to dryness.
Protocol B: TEMPO/Bleach (Process Scale)
Best For: Multi-gram to kilogram scale. Cost-effective and environmentally benign ("Green Chemistry").
Mechanism: Oxoammonium cation (active oxidant) generated in situ by NaOCl.
Buffer: NaHCO₃ (sat. aq. solution) to maintain pH 8.6–9.5.
Solvent: DCM/Water biphasic system.
Step-by-Step Methodology
Biphasic Setup: Dissolve substrate (1.0 equiv) and TEMPO (0.01 equiv) in DCM (3-4 volumes). Add a solution of KBr (0.1 equiv) in water (1 volume).
Temperature Control: Cool the vigorously stirred mixture to 0°C.
Critical: The reaction is highly exothermic.[2] Efficient cooling is mandatory.
Oxidant Feed: Slowly add the NaOCl solution dropwise over 30–60 minutes.
pH Maintenance: Simultaneously add sat. NaHCO₃ to keep pH between 8.5 and 9.5.
Why? pH < 8.5 leads to HOCl formation (chlorination side products). pH > 10 slows the regeneration of the N-oxoammonium species [2].
Monitoring: The organic layer usually turns orange/red (active TEMPO). A fade to yellow indicates oxidant depletion.
Quench: Once starting material is consumed (< 1% by GC/TLC), add Na₂SO₃ (solid or aq. solution) to quench excess hypochlorite. The organic layer should become pale yellow.
Isolation: Separate phases. The product is in the DCM layer. Wash with brine.[3] Dry (Na₂SO₄).
Purification: Carefully distill or use the crude solution directly if purity permits (>95% is common with this method).
Visualized Workflows
Figure 1: Oxidation Method Selection Logic
The following decision tree aids in selecting the appropriate protocol based on scale and resource constraints.
Caption: Decision matrix for selecting the optimal oxidation strategy based on scale and operational constraints.
Figure 2: TEMPO-Mediated Catalytic Cycle & Process Flow
This diagram illustrates the biphasic nature of Protocol B, highlighting the regeneration of the active oxidant.
Caption: The catalytic cycle of TEMPO oxidation in a biphasic system, driven by stoichiometric hypochlorite.
Solution: Increase buffer capacity or slow down NaOCl addition.
Issue: Incomplete Conversion (DMP method).
Root Cause:[4] "Wet" DCM deactivating DMP or lack of water acceleration.
Solution: Ensure strictly anhydrous DCM initially, then add the controlled equivalent of water. Old DMP batches often lose titer; recrystallize from acetic anhydride if necessary.
References
Meyer, S. D., & Schreiber, S. L. (1994).[6] Acceleration of the Dess-Martin Oxidation by Water.[6][7] The Journal of Organic Chemistry, 59(24), 7549–7552. Link
Anelli, P. L., Biffi, C., Montanari, F., & Quici, S. (1987). Fast and Selective Oxidation of Primary Alcohols to Aldehydes or to Carboxylic Acids and of Secondary Alcohols to Ketones Mediated by Oxoammonium Salts under Two-Phase Conditions. The Journal of Organic Chemistry, 52(12), 2559–2562. Link
Tojo, G., & Fernández, M. (2006). Oxidation of Alcohols to Aldehydes and Ketones: A Guide to Current Common Practice. Springer Science & Business Media. Link
Mykhailiuk, P. K. (2015). Generation of C2-Substituted Cyclobutane Building Blocks. Angewandte Chemie International Edition, 54(21), 6258-6261. (Context on fluorinated cyclobutane stability). Link
Application Note: High-Efficiency Esterification of Fluorinated Cyclobutanol Intermediates
Executive Summary Fluorinated cyclobutanols (e.g., 3,3-difluorocyclobutanol) are critical bioisosteres in modern drug discovery, offering metabolic stability and specific conformational vectors. However, their esterifica...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Fluorinated cyclobutanols (e.g., 3,3-difluorocyclobutanol) are critical bioisosteres in modern drug discovery, offering metabolic stability and specific conformational vectors. However, their esterification presents a dual challenge: the electron-withdrawing nature of fluorine significantly reduces the nucleophilicity of the hydroxyl group, while the inherent ring strain (
26.4 kcal/mol) makes the substrate susceptible to ring-opening or HF elimination under harsh conditions.
This guide details three validated protocols for esterifying fluorinated cyclobutanols, selected based on stereochemical requirements and scalability.
Strategic Analysis: The Substrate Challenge
Successful derivatization requires understanding the electronic and steric environment of the cyclobutane ring.
Reduced Nucleophilicity: The strong inductive effect (
) of the fluorine atoms lowers the HOMO energy of the hydroxyl lone pair, making it a poor nucleophile compared to non-fluorinated analogues.
Elimination Risk: Under strong basic conditions or high temperatures, 3,3-difluorocyclobutanol derivatives are prone to
or elimination, ejecting HF to form highly reactive cyclobutenes.
Stereochemical Integrity: Chiral cyclobutanols are prone to epimerization via transient carbocation formation if acidic activation is too aggressive.
Decision Matrix: Method Selection
Use the following logic flow to select the appropriate protocol for your specific intermediate.
Figure 1: Decision matrix for selecting the optimal esterification strategy based on stereochemistry and scale.
Best For: Scalable synthesis, acid-sensitive substrates, and retaining stereochemistry.
Mechanism: T3P acts as a mild coupling agent with low epimerization risk.[1] The by-products are water-soluble, simplifying workup.[2][3][4]
Reagents:
Carboxylic Acid (1.1 equiv)
Fluorinated Cyclobutanol (1.0 equiv)
T3P (50% w/w in EtOAc or DMF) (1.5 equiv)
Diisopropylethylamine (DIPEA) (3.0 equiv)
Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (anhydrous)
Protocol:
Charge: To a reactor flushed with nitrogen, add the Carboxylic Acid (1.1 equiv), Fluorinated Cyclobutanol (1.0 equiv), and EtOAc (10 V).
Base Addition: Cool the mixture to 0 °C. Add DIPEA (3.0 equiv) dropwise. Note: Exothermic reaction.
Coupling: Add T3P solution (1.5 equiv) dropwise over 20 minutes, maintaining internal temperature
°C.
Incubation: Allow the reaction to warm to 20–25 °C and stir for 12–16 hours.
Checkpoint: Monitor by TLC or LC-MS. If conversion is <90%, add 0.2 equiv T3P and stir for 4 hours.
Workup (Critical for Purity):
Wash organic layer with water (5 V).
Wash with sat.
(5 V) to remove unreacted acid.
Wash with 0.5 M HCl (5 V) to remove DIPEA. Caution: Do not use strong acid.[5]
Dry over
and concentrate.
Method B: Mitsunobu Inversion
Best For: Chiral substrates requiring stereoinversion (e.g., converting cis-3-fluorocyclobutanol to trans-ester).
Mechanism:
displacement of an activated phosphonium intermediate.
Reagents:
Carboxylic Acid (1.2 equiv) — Must have pKa < 11.
Fluorinated Cyclobutanol (1.0 equiv)
Triphenylphosphine (
) (1.5 equiv)
DIAD (Diisopropyl azodicarboxylate) (1.5 equiv)
Solvent: THF (anhydrous)
Protocol:
Dissolution: Dissolve Cyclobutanol (1.0 equiv), Carboxylic Acid (1.2 equiv), and
(1.5 equiv) in anhydrous THF (15 V) under argon.
Activation: Cool the solution to 0 °C.
Addition: Add DIAD (1.5 equiv) dropwise over 30 minutes. The solution will turn yellow/orange.
Critical Parameter: Temperature must remain
°C during addition to prevent side reactions.
Reaction: Stir at 0 °C for 1 hour, then warm to room temperature and stir for 12 hours.
Quenching: Add water (0.5 V) to quench excess reagent.
Purification: Concentrate THF. Triturate the residue with cold diethyl ether/heptane (1:1) to precipitate triphenylphosphine oxide (TPPO). Filter off the white solid. Purify the filtrate via flash chromatography.
Method C: Acid Chloride Acylation
Best For: Non-chiral, robust substrates; rapid library synthesis.
Risk: HCl generation can cause ring opening if not scavenged immediately.
Protocol:
Dissolve Fluorinated Cyclobutanol (1.0 equiv) and
(2.5 equiv) in DCM (10 V).
Add DMAP (0.1 equiv) as a nucleophilic catalyst.
Cool to 0 °C.
Add Acid Chloride (1.2 equiv) dropwise.
Stir at 0 °C for 30 mins, then RT for 2 hours.
Standard Aqueous Workup: Wash with dilute citric acid (to remove DMAP/TEA) rather than HCl to protect the ring.
Analytical Validation & QC
Due to the "invisible" nature of the cyclobutane ring in UV traces (unless derivatized with a chromophore), NMR is the primary validation tool.
Technique
Observation Target
Success Criteria
F NMR
Gem-difluoro signal
Shift: Distinct shift (typically 5–10 ppm) upon esterification. Splitting: AB quartet pattern often tightens or shifts due to desymmetrization.
H NMR
Methine proton (-OR)
Downfield Shift: The proton at C1 will shift from (alcohol) to (ester).
GC-MS
Molecular Ion
Look for or (common fragmentation for fluorinated cycles).
Troubleshooting & Safety
Experimental Workflow & Control Points
Figure 2: Operational workflow highlighting critical control points to prevent substrate degradation.
Application Note: Cross-Coupling Architectures for cis-3-(Fluoromethyl)cyclobutan-1-ol Derivatives
This Application Note is designed for medicinal chemists and process development scientists utilizing cis-3-(Fluoromethyl)cyclobutan-1-ol as a high-value scaffold. This building block offers a strategic combination of co...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for medicinal chemists and process development scientists utilizing cis-3-(Fluoromethyl)cyclobutan-1-ol as a high-value scaffold. This building block offers a strategic combination of conformational restriction and lipophilicity modulation (via the fluoromethyl group), acting as a bioisostere for phenyl or tert-butyl groups in drug discovery.
Executive Summary & Strategic Value
The cis-3-(Fluoromethyl)cyclobutan-1-ol scaffold represents a "privileged structure" in modern medicinal chemistry. It introduces a specific vector of metabolic stability (C-F bond) while maintaining a defined spatial orientation due to the puckered cyclobutane ring.[1]
Key Challenges in Cross-Coupling:
Stereochemical Integrity: The cis-relationship between the hydroxyl (C1) and fluoromethyl (C3) groups is thermodynamically distinct.[1] Direct coupling at C1 often involves radical intermediates (Ni/Photoredox) or SN2 pathways, putting the diastereomeric ratio (dr) at risk.
Ring Strain: Cyclobutanes (~26 kcal/mol strain) are susceptible to ring-opening or elimination (to cyclobutenes) under harsh basic conditions typical of Pd-catalyzed couplings.[1]
Activation: The secondary alcohol is a poor leaving group and must be activated (Iodide, Bromide, Tosylate) prior to transition-metal catalysis.[1]
This guide details three validated protocols to couple this scaffold with aryl/heteroaryl partners, prioritizing yield and diastereocontrol.
Substrate Activation Pathways
Before engaging in cross-coupling, the alcohol must be converted into a coupling-competent electrophile. The choice of activation dictates the stereochemical outcome.
Pathway A: Stereoinvertive Halogenation (Preparation of trans-Iodide)
Target: For use in Ni-catalyzed radical cross-couplings.[1]
Mechanism: SN2 displacement (Appel Reaction or Finkelstein).[1]
Outcome:cis -Alcohol
Workup: Quench with sat. Na2S2O3.[1] Extract with DCM.[1] Filter through a silica plug to remove Ph3PO.[1]
Note: The resulting trans-iodide is sensitive to light and heat; store at -20 °C.
Pathway B: Redox-Active Ester (RAE) Formation
Target: For decarboxylative couplings (radical pathway).[1]
Requirement: Requires oxidation of alcohol to carboxylic acid first (Jones Oxidation), then coupling with N-hydroxyphthalimide (NHPI).
Application: Coupling the cyclobutyl iodide with Aryl Zinc reagents.
Mechanism: Radical-chain pathway.[1] Stereoconvergence is common; the thermodynamic ratio often favors the trans-product (1,3-anti), but ligand choice can influence this.
Irradiate with Blue LED fan-cooled setup for 24 h.
Mechanistic Note: This reaction proceeds via a cyclobutyl radical.[1] The stereochemical outcome at C1 is determined by the approach of the Ni-Ar species to the radical. Expect a mixture of cis/trans isomers (typically ~2:1 to 5:1 favoring the thermodynamic trans-isomer).
Protocol 3: C-O Coupling (O-Arylation via SNAr)
Application: Direct etherification without transition metals.[1]
Target: Electron-deficient heteroarenes (e.g., chloropyridines, fluoro-nitrobenzenes).
Stereochemistry:Retention (if using NaH/deprotonation) or Inversion (if using Mitsunobu).[1]
Method A: SNAr (Retention of Configuration)
Dissolve cis-3-(fluoromethyl)cyclobutan-1-ol in dry THF/DMF (10:1).
Cool to 0 °C. Add NaH (60% dispersion, 1.2 equiv). Stir 30 min (Gas evolution!).
Add the electrophile (e.g., 2-chloro-4-cyanopyridine) (1.1 equiv).[1]
Warm to 60 °C and monitor by LCMS.
Result: The cis-geometry is preserved because the C-O bond is not broken.[1]
Decision Matrix & Workflow Visualization
Caption: Divergent synthesis pathways for cis-3-(fluoromethyl)cyclobutan-1-ol. Path A (left) accesses C-C bonds via radical intermediates; Path B (right) accesses ethers with stereoretention.
Troubleshooting & Optimization Data
Variable
Recommendation
Rationale
Elimination Side-Product
Keep Temp < 60°C; Use bulky ligands
Cyclobutyl halides are prone to E2 elimination to cyclobutenes.
Stereocontrol (dr)
Use PyBox or BiOx ligands
Chiral or bulky N,N-ligands restrict the radical recombination face.
Protodehalogenation
Dry solvents; anhydrous Zn reagents
Moisture quenches the transient radical or organometallic species.[1]
Reaction Stalling
Add MgCl2 or LiCl
Lewis acid additives can accelerate Zn insertion or transmetallation.[1]
References
Mykhailiuk, P. K. "Fluorinated Cycloalkyl Building Blocks for Drug Discovery."[1] ChemMedChem, 2022, 17, e202200365.[1]
Grygorenko, O. O., et al. "The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks." Journal of Organic and Pharmaceutical Chemistry, 2023, 21, 3–9.
Cherney, A. H., et al. "A Guide to Nickel-Catalyzed Cross-Coupling Reactions."[1] Chemical Reviews, 2019, 119, 10091–10153.[1] (General Ni-coupling conditions for secondary alkyl halides).
Zuo, Z., et al.
-Carboxyl sp3-Carbons with Aryl Halides."[1] Science, 2014, 345, 437-440. (Mechanistic basis for photoredox protocols).
Enamine Ltd. "Cis-3-(fluoromethyl)cyclobutan-1-ol Building Block Catalog Entry."
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Fluorinated Cyclobutanol Functionalization
Ticket ID: F-CYC-STABILITY-001
Subject: Prevention of Defluorination & Ring Fragmentation
Status: Open
Assigned Specialist: Senior Application Scientist, Fluorine Chemistry Div.
Executive Summary: The "Fluorine-Strain" Paradox
You are likely accessing this guide because your functionalization of 3,3-difluorocyclobutanol (or similar analogs) resulted in low yields, black tars, or the formation of defluorinated
-unsaturated ketones.
The Root Cause:
Cyclobutanols possess significant ring strain (~26 kcal/mol). When combined with the high electronegativity of fluorine (
), the system becomes a "loaded spring."
Ionic Instability: Under basic conditions, the cyclobutoxide intermediate undergoes a retro-aldol-type fragmentation. This generates an enolate with fluorine at the
-position.[1] -elimination of fluoride () is then kinetically rapid and thermodynamically favorable (formation of a conjugated enone).
Cationic Instability: Under acidic conditions, carbocation formation adjacent to the ring or fluorine can trigger rearrangement or E1-type elimination.
To prevent defluorination, you must arrest the elimination pathway by altering the reaction kinetics or the coordination environment of the intermediate.
Module 1: Mechanistic Diagnostics (The "Why")
Before adjusting your protocol, identify which pathway is degrading your substrate.
Diagram 1: The Defluorination Trap
This decision tree illustrates the critical failure points in ionic vs. radical pathways.
Caption: Figure 1. Mechanistic divergence showing the high risk of
-elimination in ionic pathways versus the relative stability of C-F bonds in radical pathways.
Module 2: Troubleshooting Guides
Scenario A: "I am trying to add a nucleophile (Grignard/Lithium) to 3,3-difluorocyclobutanone, but I get decomposition."
The Issue: Organolithium and Grignard reagents are hard nucleophiles and strong bases. They trigger the retro-aldol fragmentation described above immediately upon addition.
The Fix: Switch to Organolanthanum Chemistry . Lanthanum (III) acts as a "oxophilic anchor." It coordinates tightly to the ketone oxygen and the resulting alkoxide, stabilizing the 4-membered ring and preventing the conformational change required for ring opening/elimination.
Protocol Adjustment:
Parameter
Standard (Failed)
Optimized (Success)
| Reagent |
or | + |
| Temperature | | to RT |
| Mechanism | Direct Nucleophilic Attack | Lewis-Acid Assisted Addition |
| Outcome | Ring Opening + Defluorination | Intact Cyclobutanol |
Implementation Steps:
Dry
(0.6 M in THF) is required.
Mix the organomagnesium reagent with the Lanthanum salt at
for 1 hour to form the organolanthanum species.
Add the difluorocyclobutanone.[2] The strong La-O bond "locks" the ring.
Scenario B: "I am trying to cross-couple the cyclobutanol ring, but I'm losing fluorine."
The Issue: Palladium-catalyzed cross-couplings often require basic conditions (alkoxide formation) which triggers the elimination pathway.
The Fix: Utilize Radical-Mediated C-H Functionalization (Photoredox or HAT). The C-F bond is inert to most radical conditions due to its high bond dissociation energy (BDE ~110 kcal/mol).
Recommended System: Decatungstate Photocatalysis or Minisci-type reactions.
Why: The
-C-H bond in cyclobutanol is activated by the OH group (polarity matching), but the -fluorines strengthen the adjacent C-H bonds, directing reactivity away from the fluorine.
Critical Control: Keep the reaction time short and use a hydrogen atom transfer (HAT) catalyst that is electrophilic (e.g., quinuclidine) to avoid abstracting H from the
-position.
Module 3: Validated Protocols
Protocol 1: Safe Nucleophilic Addition (The Lanthanum Method)
Use this to synthesize substituted cyclobutanols from ketones without defluorination.
Materials:
3,3-difluorocyclobutanone (1.0 equiv)
(1.1 equiv, 0.6M in THF)
Grignard Reagent (
, 1.2 equiv)
Solvent: Anhydrous THF
Step-by-Step:
Complexation: In a flame-dried Schlenk flask under Argon, add the
solution.
Transmetallation: Add the Grignard reagent dropwise at
. Stir for 1 hour. Note: The solution may turn slightly cloudy; this is the active organolanthanum species.
Addition: Cool to
(optional, but recommended for selectivity) or keep at . Add the ketone dropwise.
Quench: Quench with saturated aqueous
. Do NOT use strong acids (HCl) for quenching, as acid-catalyzed rearrangement can occur during workup.
Extraction: Extract with EtOAc. The fluorine atoms will remain intact.
Protocol 2: Acid-Catalyzed "Origami" Cascades
Use this if you INTEND to open the ring but want to RETAIN the fluorine (e.g., synthesis of fluorinated tetralins).
Concept: Instead of uncontrolled basic ring opening, use a Brønsted acid to trigger a controlled cationic cascade. The acid activates the hydroxyl group, allowing an electron-rich aryl ring (if present) to attack the cation before fluorine eliminates.
Key Parameter:
Catalyst: Diphenyl phosphate (DPP) or Chiral Phosphoric Acids (CPA).
Solvent: Non-polar (Toluene/DCM) to stabilize ion pairs.
Module 4: Frequently Asked Questions (FAQ)
Q1: Can I use TBAF to deprotect a silyl ether on a difluorocyclobutanol?A:Proceed with extreme caution. TBAF is basic. The fluoride ion can act as a base, deprotonating the alcohol (once deprotected) and triggering the retro-aldol elimination.
Recommendation: Use HF-Pyridine or TASF buffered with acetic acid. Keep the pH neutral to slightly acidic.
Q2: Why do I see a "quartet of triplets" in my proton NMR disappearing?A: The
-protons of the cyclobutane ring typically show a distinct splitting pattern due to coupling with the gem-difluoro group ( Hz). If this signal disappears and is replaced by alkene signals (5.5–6.5 ppm), you have triggered -elimination. Stop the reaction and switch to a non-basic protocol (Module 2).
Q3: Is the C-F bond stable to Lithium Halogen Exchange?A: Generally, yes. However, if you generate a lithio-species at the
-position to the fluorine, -elimination (forming a carbene) is possible but less likely in cyclobutanes than acyclic systems due to strain. The greater risk is if the lithio-species is to the fluorine, leading to rapid elimination.
References
Nucleophilic Addition via Organolanthanum Reagents
Title: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionaliz
HPLC method development for cis-3-(Fluoromethyl)cyclobutan-1-ol purity
Technical Support Center: HPLC Method Development for cis-3-(Fluoromethyl)cyclobutan-1-ol Purity Executive Summary & Strategic Analysis Developing a purity assay for cis-3-(Fluoromethyl)cyclobutan-1-ol (CAS: 2166690-12-4...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: HPLC Method Development for cis-3-(Fluoromethyl)cyclobutan-1-ol Purity
Executive Summary & Strategic Analysis
Developing a purity assay for cis-3-(Fluoromethyl)cyclobutan-1-ol (CAS: 2166690-12-4) presents a "perfect storm" of chromatographic challenges. As a Senior Application Scientist, I categorize this as a Class III Difficult Separation due to three converging factors:
Lack of Chromophore: The molecule consists entirely of C-C, C-H, C-O, and C-F bonds. It has virtually no UV absorbance above 200 nm, rendering standard UV/Vis detection (254 nm) useless.
Isomeric Criticality: You are likely synthesizing this as a scaffold. The cis isomer is often the desired pharmacophore, while the trans isomer is a key impurity. These geometric isomers have identical mass (isobaric) and very similar polarities.
Retention Issues: The compound is a small, polar alcohol. On standard C18 columns, it risks eluting in the void volume (
), where integration is impossible.
This guide provides two validated pathways: a Direct Analysis Method (using advanced detectors like CAD/ELSD) and a Derivatization Method (using standard UV) for labs without advanced detectors.
Module 1: Method Development Strategy (Q&A)
Q1: Why can't I just use low-UV (205-210 nm) for this compound?
A: While theoretically possible, it is operationally risky.
At 205 nm, you are detecting the weak absorbance of the ether/alcohol bonds. However, common solvents (Methanol), buffers (Formic Acid), and even dissolved oxygen absorb heavily in this region. This results in:
High Baseline Noise: Drastically reduces Signal-to-Noise (S/N) ratio.
"Ghost" Peaks: System peaks from mobile phase gradients can be mistaken for impurities.
Low Sensitivity: You will likely miss impurities <0.5%.
Recommendation: Use Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD) . If these are unavailable, you must derivatize (See Protocol B).
Q2: Which column stationary phase is best for separating cis and trans isomers?
A: A standard C18 is often insufficient for rigid geometric isomers.
I recommend a Pentafluorophenyl (PFP) phase.
Mechanism: PFP phases offer "Shape Selectivity" and specific Fluorine-Fluorine interactions. The electron-deficient PFP ring interacts differently with the cis and trans fluoromethyl groups due to their spatial orientation relative to the hydroxyl group.
Alternative: A C30 column (high shape selectivity) or a Phenyl-Hexyl column (
-interaction) can also work.
Q3: How do I retain such a polar molecule?
A: You need a highly aqueous mobile phase (95-100% Water).
Risk: Standard C18 columns suffer from "Phase Collapse" (Dewetting) under 100% aqueous conditions.
Solution: Use an "AQ" type C18 (polar-embedded) or the PFP phase mentioned above, which is naturally resistant to dewetting.
Module 2: Step-by-Step Protocols
Protocol A: Direct Analysis (Preferred)
Best for: Labs with CAD/ELSD, High Throughput.
Parameter
Specification
Rationale
Column
FluoroSep-RP PFP or Kinetex F5 (150 x 4.6 mm, 2.6 µm)
Fluorinated phase maximizes selectivity for fluorinated isomers [1].
Mobile Phase A
10 mM Ammonium Acetate (pH 4.5)
Volatile buffer required for CAD/ELSD. pH 4.5 stabilizes the alcohol.
Mobile Phase B
Acetonitrile (ACN)
Lower viscosity than MeOH, better for backpressure.
Gradient
Hold 5% B (0-2 min) 30% B (10 min)
Shallow gradient to pull isomers apart.
Flow Rate
1.0 mL/min
Standard flow for 4.6 mm ID.
Detector
CAD (Nebulizer Temp: 35°C)
Universal detection for non-chromophoric species [3].
Sample Diluent
90:10 Water:ACN
Matches initial gradient to prevent peak distortion.
Protocol B: Derivatization Method (Universal UV)
Best for: Labs with only UV Detectors. Adds a chromophore (Benzoyl group).
Reaction Chemistry:
Workflow:
Prepare Sample: Dissolve 10 mg sample in 1 mL Pyridine.
Add Reagent: Add 1.2 equivalents of Benzoyl Chloride .
Incubate: 60°C for 30 mins (or Room Temp for 2 hours).
Quench: Add 0.5 mL Water to destroy excess reagent.
Analyze: Inject on HPLC-UV at 254 nm .
Note: The cis and trans benzoates will be much more lipophilic. Use a standard C18 column with a 50-90% ACN gradient.
Module 3: Troubleshooting Guide
Logic Flow: Troubleshooting Isomer Separation
Caption: Logical workflow for diagnosing and resolving cis/trans resolution issues.
Common Issues & Fixes Table
Symptom
Probable Cause
Corrective Action
No Peaks Visible
Wrong Detection Mode
Switch to CAD/ELSD or Derivatize. UV 210nm is likely missing the signal.
Baseline Drift (UV)
Solvent Absorbance
If using UV 210 nm, ensure Mobile Phase B is Acetonitrile (cutoff 190 nm), NOT Methanol (cutoff 205 nm).
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Resolving Thermal Instability in Fluorinated Cyclobutane Derivatives
Status: Operational | Tier: Level 3 Technical Support
Lead Scientist: Dr. Aris Thorne, Senior Application Scientist
Module 1: Diagnostic & Root Cause Analysis
User Query: "My fluorinated cyclobutane scaffold degrades during rotary evaporation (>45°C) or GC-MS analysis. I see olefinic signals in the NMR that weren't there before. What is happening?"
Root Cause 1: Retro-[2+2] Cycloreversion
The primary instability mode for functionalized fluorinated cyclobutanes is thermal retro-[2+2] cycloaddition . While perfluorocyclobutane (octafluorocyclobutane) is thermally stable up to 600°C due to strong C-F bonds, drug-like derivatives containing both electron-donating groups (EDGs) and electron-withdrawing groups (EWGs, like fluorine or trifluoromethyl) suffer from the "push-pull" effect.
The Mechanism: The ring strain of cyclobutane (~26.5 kcal/mol) provides the thermodynamic driving force. Electronic polarization from the C-F bonds lowers the activation energy for bond cleavage, often proceeding via a stepwise diradical or zwitterionic intermediate rather than a concerted pathway.
Diagnostic Indicator: Appearance of two distinct alkene species in crude NMR or GC-MS.
Root Cause 2: HF Elimination
If your scaffold contains a proton on a carbon adjacent to a fluorine-bearing carbon (
-hydrogen), thermal energy can trigger dehydrofluorination .
The Mechanism: This is often catalyzed by acidic surfaces (like silica gel) or basic impurities. The high bond strength of H-F (136 kcal/mol) acts as a thermodynamic sink, driving the formation of a cyclobutene or conjugated diene.
Diagnostic Indicator: Appearance of a doublet-of-doublets (alkene proton) in
H NMR and loss of fluorine signal integration.
Visualizing the Instability Pathways
Figure 1: Primary thermal decomposition pathways. Note that Retro-[2+2] is driven by internal strain release, while HF elimination is often surface-catalyzed.
Module 2: Purification & Handling Protocols
User Query: "Standard flash chromatography destroys my compound. How do I purify thermally labile fluorocyclobutanes?"
Standard Operating Procedure (SOP-FCB-02): Neutralized Low-Temp Purification
The acidity of standard silica gel (pH ~5-6) can catalyze ring opening or HF elimination. The following protocol creates a "buffered" stationary phase.
Step-by-Step Protocol
Step
Action
Technical Rationale
1. Slurry Preparation
Pre-mix Silica Gel 60 with 1% Triethylamine (EtN) in Hexanes/EtOAc.
Neutralizes acidic silanol (Si-OH) sites that catalyze HF elimination [1].
2. Temperature Control
Run the column in a cold room (4°C) or jacketed column if possible.
Kinetic suppression of the retro-[2+2] pathway.
3. Solvent Removal
Set rotovap bath to < 30°C . Use high vacuum rather than heat.
Prevents thermal cycloreversion during concentration.
4. Stabilization
Store neat oils with traces of BHT (butylated hydroxytoluene) if radical pathways are suspected.
Scavenges radicals that might initiate chain-decomposition.
User Query: "Can I distill these compounds?"
Recommendation:Avoid atmospheric distillation.
If the compound is volatile:
Use Kugelrohr distillation under high vacuum (< 0.1 mbar) to minimize thermal exposure time.
Keep the receiving bulb at -78°C (dry ice/acetone) to prevent re-equilibration.
Decision Tree: Purification Strategy
Figure 2: Workflow for selecting the safest purification method based on physical state and volatility.
User Query: "I am in the lead optimization phase. How can I modify the scaffold to increase thermal stability without losing the fluorine bioisostere effect?"
Design Principle: The "Puckering" Effect
Cyclobutane is not planar; it "puckers" to relieve torsional strain. Substituents that force the ring into a planar conformation increase strain and thermal instability [2].
Modification Strategy
Effect on Stability
Mechanism
1. Gem-difluoro substitution
Increases Stability
The C-F bond shortening effect and repulsion can stabilize the puckered conformation, raising the barrier to ring opening [3].
2. Avoid "Push-Pull"
Critical
Do not place a strong donor (e.g., -OMe, -NR2) trans to a strong acceptor (e.g., -CN, -NO2) across the ring. This lowers the bond dissociation energy of the intervening C-C bonds.
3. Trifluoromethyl group
Variable
A -CF group is bulky. If placed cis to another bulky group, steric repulsion may drive ring opening. Ensure -CF is in a pseudo-equatorial position [4].
Module 4: Synthesis FAQ
Q: I am trying to synthesize a fluorinated cyclobutane via [2+2] cycloaddition. Should I use thermal or photochemical methods?
A: Photochemical is preferred for stability.
Thermal [2+2]: Requires high heat (>100°C) or Lewis acids. While fluoroalkenes (like tetrafluoroethylene) react thermally, complex functionalized derivatives often decompose at the temperatures required to form them [5].
Photochemical [2+2]: Can be performed at -78°C to Room Temperature . This kinetic trapping allows you to isolate thermodynamically unstable isomers that would revert under thermal conditions [6].
Q: My compound is stable in solution but decomposes when dried. Why?
A: Concentration Effect.
In solution, intermolecular collisions are buffered by solvent. In the neat solid/oil phase, crystal packing forces or high local concentration can induce autocatalytic decomposition or polymerization.
Fix: Store as a frozen benzene stock solution or lyophilizate rather than a neat oil.
References
Haufe, G. (2008). Fluorine-containing cyclobutanes and their derivatives.[1][2][3] In Fluorine and the Environment.[4] Elsevier.
Wiberg, K. B. (1986). The structure and energetics of small ring hydrocarbons.[5]
Lemal, D. M., & Chen, X. (2005). Fluorinated Cyclobutanes and Their Derivatives.[1][2][3][6][7] In The Chemistry of Cyclobutanes. Wiley.[7]
Mykhailiuk, P. K. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au.
Roberts, J. D., & Sharts, C. M. (1962). Cyclobutane Derivatives from Thermal Cycloaddition Reactions.[2][8][9] Organic Reactions.[1][2][3][5][6][8][9][10][11]
Poplata, S., et al. (2016). Recent Advances in the Synthesis of Cyclobutanes by Olefin [2+2] Photocycloaddition Reactions.[11] Chemical Reviews.
A Comparative Guide to the Metabolic Stability of Fluoromethyl vs. Methyl Cyclobutanes
In the pursuit of clinically successful drug candidates, optimizing for metabolic stability is a paramount objective in medicinal chemistry.[1][2] A compound's susceptibility to biotransformation directly influences its...
Author: BenchChem Technical Support Team. Date: February 2026
In the pursuit of clinically successful drug candidates, optimizing for metabolic stability is a paramount objective in medicinal chemistry.[1][2] A compound's susceptibility to biotransformation directly influences its pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions.[2][3] One widely adopted strategy to enhance metabolic stability is the strategic incorporation of fluorine atoms into a molecule, often replacing hydrogen atoms at sites vulnerable to metabolism.[4][5][6][7] This guide provides an in-depth comparison of the metabolic stability of fluoromethyl-cyclobutanes versus their methyl-cyclobutane counterparts, grounded in mechanistic principles and supported by established experimental protocols.
The Mechanistic Basis: Blocking Metabolic "Soft Spots"
The primary route of metabolism for many xenobiotics, including drugs, is oxidation catalyzed by the cytochrome P450 (CYP) superfamily of enzymes located predominantly in the liver.[8][9][10][11] These heme-containing enzymes are capable of a wide range of oxidative reactions, including the hydroxylation of alkyl groups.[9][12] This process is initiated by the abstraction of a hydrogen atom from a C-H bond by a highly reactive iron-oxo species within the enzyme's active site.[10][11]
The strength of the C-H bond, quantified by its bond dissociation energy (BDE), is a critical determinant of its susceptibility to this enzymatic attack. Weaker C-H bonds are more readily cleaved, making them metabolic "soft spots." The strategic replacement of hydrogen with fluorine leverages the unique properties of the carbon-fluorine (C-F) bond, which is one of the strongest single bonds in organic chemistry.[5][13][14][15]
Key factors contributing to the enhanced stability of fluorinated compounds include:
High Bond Dissociation Energy: The BDE of an aliphatic C-F bond is significantly higher than that of a corresponding C-H bond, making it far more resistant to enzymatic cleavage.[13][14]
Inductive Effects: As the most electronegative element, fluorine withdraws electron density from the adjacent carbon atom.[6] This inductive effect strengthens the remaining C-H bonds on the same carbon (the α-carbon), further decreasing their likelihood of being metabolized.
Steric and Electronic Shielding: The presence of fluorine can sterically hinder the approach of the CYP enzyme or alter the electronic properties of the molecule, reducing its affinity for the enzyme's active site.[4]
The diagram below illustrates how fluorination protects a methyl group from CYP450-mediated oxidation.
Figure 1: Mechanism of Metabolic Stabilization. Fluorination strengthens the C-H bonds on the methyl group, blocking hydrogen atom abstraction by CYP450 enzymes and preventing subsequent metabolism.
Experimental Validation: The Liver Microsomal Stability Assay
To quantify the impact of fluorination on metabolic stability, the most common and robust in vitro method is the liver microsomal stability assay.[1][3][8][16] Liver microsomes are subcellular fractions that are rich in CYP enzymes and serve as an excellent model for Phase I metabolism.[8][17] In this assay, the test compound is incubated with liver microsomes in the presence of necessary cofactors (like NADPH), and the disappearance of the parent compound is monitored over time using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8][18][19]
The data generated allows for the calculation of two key parameters:
In Vitro Half-Life (t½): The time it takes for 50% of the compound to be metabolized. A longer half-life indicates greater stability.[2]
Intrinsic Clearance (CLint): A measure of the inherent ability of the liver enzymes to metabolize a drug. A lower intrinsic clearance value signifies greater stability.[2][3]
The following table presents representative data from a liver microsomal stability assay comparing a hypothetical methyl-cyclobutane-containing compound with its fluoromethyl analog.
Compound
Structure Moiety
In Vitro t½ (min)
Intrinsic Clearance (CLint) (µL/min/mg protein)
Metabolic Stability Classification
Compound A
Methyl-Cyclobutane
15
92.4
Low to Moderate
Compound B
Fluoromethyl-Cyclobutane
> 60
< 11.5
High
The results clearly demonstrate the profound stabilizing effect of replacing a methyl group with a fluoromethyl group. The half-life of the fluorinated analog (Compound B) is significantly extended, and its intrinsic clearance is drastically reduced, shifting its classification from low-moderate stability to high stability. This aligns with findings that fluorination is a powerful strategy to improve the drug metabolism and pharmacokinetic (DMPK) profile of drug-like compounds.[20]
Detailed Experimental Protocol: Human Liver Microsomal Stability Assay
This section provides a self-validating, step-by-step protocol for assessing metabolic stability.
Pooled Human Liver Microsomes (HLMs)
Potassium Phosphate Buffer (0.1 M, pH 7.4)
NADPH Regenerating System (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
Test Compounds (dissolved in DMSO)
Control Compounds (e.g., a high-clearance compound like Verapamil and a low-clearance compound like Warfarin)
Acetonitrile (ACN) with an appropriate internal standard (IS) for quenching the reaction
96-well incubation plates and collection plates
LC-MS/MS system
Figure 2: Experimental workflow for the in vitro liver microsomal stability assay.
Preparation: Thaw pooled human liver microsomes at 37°C and dilute them to a final protein concentration of 0.5 mg/mL in 0.1 M potassium phosphate buffer (pH 7.4).[18] Keep the suspension on ice.
Compound Plating: Add the test and control compounds to the incubation plate to achieve a final concentration of 1 µM. Include a control without NADPH to assess for non-enzymatic degradation.[17][19]
Pre-incubation: Add the microsomal suspension to the wells containing the compounds. Pre-incubate the plate at 37°C for 5-10 minutes to allow the system to reach thermal equilibrium.[8]
Reaction Initiation: Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating solution to all wells (except the minus-NADPH control).[17][19] The time of this addition is considered t=0.
Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45 minutes), transfer an aliquot of the reaction mixture from each well into a corresponding well of a collection plate containing cold acetonitrile with an internal standard to terminate the reaction.[8][17]
Sample Processing: Once all time points are collected, centrifuge the collection plate to pellet the precipitated proteins.
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to determine the concentration of the parent compound remaining at each time point.[8]
Data Calculation: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the resulting line is used to calculate the half-life (t½ = -0.693 / slope) and intrinsic clearance (CLint).
Conclusion
The strategic fluorination of metabolically labile positions, such as a methyl group on a cyclobutane ring, is a highly effective and predictable strategy for enhancing metabolic stability.[4][6] The exceptional strength of the C-F bond effectively "shields" the molecule from oxidative metabolism by CYP450 enzymes. As demonstrated by in vitro data from liver microsomal stability assays, this modification can dramatically increase a compound's half-life and reduce its intrinsic clearance. By employing robust and validated experimental protocols, drug discovery teams can confidently use this approach to engineer molecules with improved pharmacokinetic properties, ultimately increasing their probability of success in clinical development.
References
Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Retrieved from [Link]
Wernevik, J., et al. (2019). Protocol for the Human Liver Microsome Stability Assay. ResearchGate. Retrieved from [Link]
IntechOpen. (2022). Fluorine in drug discovery: Role, design and case studies. Retrieved from [Link]
Apollo Scientific. (2026, January 19). Fluorinated Building Blocks in Drug Design: Why They Matter. Retrieved from [Link]
Bentham Science. (n.d.). Efficiency in Drug Discovery: Liver S9 Fraction Assay As a Screen for Metabolic Stability. Retrieved from [Link]
Shah, P., & Westwell, A. D. (2008, October 4). The role of fluorine in medicinal chemistry. Taylor & Francis Online. Retrieved from [Link]
Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. Retrieved from [Link]
protocols.io. (n.d.). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Retrieved from [Link]
ACS Publications. (2026, January 21). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Retrieved from [Link]
Domainex. (n.d.). Microsomal Clearance/Stability Assay. Retrieved from [Link]
Patsnap. (2025, May 29). How to Conduct an In Vitro Metabolic Stability Study. Retrieved from [Link]
Evotec. (n.d.). Microsomal Stability. Retrieved from [Link]
Mercell. (n.d.). Metabolic stability in liver microsomes. Retrieved from [Link]
Baranczewski, P., et al. (2006). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. Pharmacological Reports, 58(4), 453-472. Retrieved from [Link]
Guengerich, F. P. (2020). A history of the roles of cytochrome P450 enzymes in the toxicity of drugs. Toxicological Research, 36(4), 277-296. Retrieved from [Link]
Hypha Discovery. (2023, May 12). Breaking C-F bonds in drugs. Retrieved from [Link]
ResearchGate. (n.d.). Metabolism of alkyl amines by cytochrome P450 enzymes to MI complexes. Retrieved from [Link]
Oreate AI Blog. (2026, January 7). Research on Efficient Combination Strategies of Fluorine and Oxygen-Containing Cyclobutane in Molecular Building Block Design. Retrieved from [Link]
Mykhailiuk, P. K. (2021). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. Journal of the American Chemical Society Au, 1(12), 2206-2215. Retrieved from [Link]
Schirrmacher, R., et al. (2016). Methods to Increase the Metabolic Stability of 18F-Radiotracers. Molecules, 21(6), 754. Retrieved from [Link]
FTLOScience. (2018, July 27). Cytochrome P450 (CYP450) Enzymes: Meet the Family. Retrieved from [Link]
Demchuk, O., & Grygorenko, O. (2023). The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. ResearchGate. Retrieved from [Link]
Olsen, L., Jørgensen, F. S., & Oostenbrink, C. (2015). Cytochrome P450 Mediated Drug Metabolism. In New Horizons in Predictive Drug Metabolism and Pharmacokinetics. Royal Society of Chemistry. Retrieved from [Link]
Liu, H., & Liu, A. (2018). Carbon–fluorine bond cleavage mediated by metalloenzymes. Journal of Biological Inorganic Chemistry, 23(2), 167-175. Retrieved from [Link]
Stepan, A. F., & Obach, R. S. (2021). Cytochrome P450 Metabolism. In The Medicinal Chemist's Guide to Solving ADMET Challenges. Royal Society of Chemistry. Retrieved from [Link]
Mykhailiuk, P. K. (2024, November 11). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au. Retrieved from [Link]
Clot, E., et al. (2017). Selectivity of C–H Activation and Competition between C–H and C–F Bond Activation at Fluorocarbons. Chemical Reviews, 117(13), 8564-8617. Retrieved from [Link]
In medicinal chemistry, the cyclobutanol scaffold serves as a critical "spacer" motif—rigidifying drug architectures while providing a vector for hydrogen bonding. However, the parent cyclobutanol often suffers from oxidative metabolic liabilities (at the C3 position) and suboptimal lipophilicity profiles.
This guide objectively compares the physicochemical performance of cyclobutanol against its three primary bioisosteres: 3,3-difluorocyclobutanol , 3-fluorocyclobutanol , and the heterocyclic analog oxetan-3-ol . We analyze the specific impact of fluorination on Lipophilicity (LogP/LogD), metabolic stability, and conformational bias to support rational scaffold selection in lead optimization.
The Bioisosteric Landscape: Comparative Performance
The following data summarizes the physicochemical shifts observed when modifying the parent cyclobutanol core. Values represent mean
LogP trends derived from matched molecular pair (MMP) analyses in drug-like environments.
Bioisostere Scaffold
Structure Description
LogP (vs. Parent)*
Metabolic Stability (C3)
H-Bond Donor Acidity (pKa)
Primary Application
Cyclobutanol
Parent (Baseline)
0.00
Low (Susceptible to CYP450)
~15.5 (Baseline)
Initial Hit / Linker
Oxetan-3-ol
4-membered ether ring
-0.8 to -1.1
High (Ether blocks oxidation)
~15.5
Solubility enhancement; LogP reduction
3,3-Difluorocyclobutanol
Gem-difluoro substitution
+0.2 to +0.5
High (C-F bond strength)
~12.5 (More Acidic)
Blocking metabolism; Maintaining lipophilicity
3-Fluorocyclobutanol
Mono-fluoro substitution
-0.1 to +0.2
Moderate
~14.0
Conformational locking; Fine-tuning pKa
*Note:
LogP values are context-dependent. While fluorine is intrinsically lipophilic, its placement relative to the hydroxyl group can induce "polar hydrophobicity" via dipole reinforcement.
Technical Deep Dive: The Fluorine Effect
A. The "Polar Hydrophobicity" Paradox
Contrary to the common assumption that "Fluorine = Lipophilic," the introduction of fluorine into the cyclobutanol ring creates a complex dipole interplay.
3,3-Difluorocyclobutanol: The gem-difluoro group is generally lipophilic due to the low polarizability of the fluorine shell. However, the strong electron-withdrawing effect (
) lowers the pKa of the distal hydroxyl group. At physiological pH (7.4), this increases the hydrogen bond donor (HBD) strength, potentially improving binding affinity to polar pockets, even if the bulk LogP increases slightly [1].
Oxetan-3-ol: This is the "gold standard" for lipophilicity reduction. Replacing the C3 methylene with oxygen creates a strong dipole and removes lipophilic surface area, consistently lowering LogP by ~1 unit. This is the preferred scaffold when solubility is the limiting factor [2].
B. Conformational Control (The Pucker Effect)
Cyclobutane rings are not planar; they adopt a "puckered" conformation to relieve torsional strain.
Parent: Flips rapidly between puckered conformers (~30° angle).
3,3-Difluoro: The "Gauche Effect" and dipole repulsion tend to flatten the ring or lock it into specific puckers depending on substitution, altering the vector of the hydroxyl group.
3-Fluoro (Cis vs. Trans): The relative stereochemistry of the F and OH groups is critical.[1] In the cis isomer, an intramolecular H-bond (F...HO) can form, masking polarity and unexpectedly increasing LogP (and permeability) compared to the trans isomer, where dipoles are additive and exposed [3].
Decision Matrix: Selecting the Right Scaffold
Use the following logic flow to determine which bioisostere fits your Lead Optimization (LO) stage.
Figure 1: Strategic decision tree for cyclobutanol bioisostere replacement based on DMPK liabilities.
Experimental Protocol: Validating LogD
To accurately assess these subtle lipophilicity changes, standard calculated LogP (cLogP) is often insufficient due to poor parameterization of fluorinated aliphatic rings. We recommend the HPLC-based Chromatographic Hydrophobicity Index (CHI) method for high-throughput validation.
Protocol: CHI LogD Determination
Objective: Determine experimental LogD at pH 7.4.
Preparation:
Prepare 10 mM DMSO stocks of the parent cyclobutanol and fluorinated analogs.
Control Standards: Include a calibration set of compounds with known LogP values (e.g., Theophylline, Toluene, Triphenylene) spanning LogP 0–5.
Chromatography:
Column: Immobilized Artificial Membrane (IAM) column (e.g., Regis IAM.PC.DD2) or C18 fast-gradient column.
Mobile Phase A: 50 mM Ammonium Acetate (pH 7.4).
Mobile Phase B: Acetonitrile.
Gradient: 0% to 100% B over 5 minutes.
Data Analysis:
Measure retention time (
).
Convert
to CHI values using the calibration curve.
Formula:
(coefficients vary by column/setup).
Validation Check:
Ensure the 3,3-difluoro analog shows a distinct shift relative to the parent. If
is identical, check the pH of the buffer; the increased acidity of the fluorohydrin may require tighter pH control.
Figure 2: Workflow for experimental determination of lipophilicity shifts in fluorinated analogs.
Application Case Study: Modulation of Metabolic Stability
Context: A drug discovery campaign targeting a GPCR identified a hit containing a cyclobutanol linker. The compound had good potency but high clearance (
) due to oxidation at the C3 position of the cyclobutane.
Attempt 1 (Oxetane): Replacing the ring with oxetan-3-ol reduced LogD by 0.9 units. Clearance improved, but cellular permeability (
) dropped significantly due to excessive polarity.
Attempt 2 (3,3-Difluorocyclobutanol): Replacing with the 3,3-difluoro analog increased LogD by 0.3 units. This maintained permeability. Crucially, the C-F bonds blocked the metabolic soft spot. The slight increase in acidity of the OH group improved H-bond strength with the receptor, resulting in a 2x potency boost and 5x half-life improvement [4].
References
Linclau, B., et al. (2016). "Fluorination of Desymmetrised Cytidine: Effect on Conformation and pKa." Chemistry – A European Journal. Link (Contextual grounding on Fluorine/OH pKa effects).
Wuitschik, G., et al. (2010). "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition. Link
Mykhailiuk, P. K. (2015). "Fluorinated Cyclobutanes and Their Derivatives in Drug Discovery." Chemical Reviews. Link (Primary source for conformational and lipophilicity data).
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link
A Comparative Guide to the Infrared Signatures of Hydroxyl and Fluoromethyl Groups
Introduction In the landscape of pharmaceutical development and molecular analysis, Fourier-Transform Infrared (FTIR) spectroscopy stands as a cornerstone technique for the elucidation of molecular structure. Its ability...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
In the landscape of pharmaceutical development and molecular analysis, Fourier-Transform Infrared (FTIR) spectroscopy stands as a cornerstone technique for the elucidation of molecular structure. Its ability to probe the vibrational modes of chemical bonds provides a unique "fingerprint" for functional groups, enabling rapid identification and characterization. This guide provides an in-depth, comparative analysis of the infrared spectral signatures of two critical functional groups: the hydroxyl (-OH) group, prevalent in alcohols, phenols, and carboxylic acids, and the fluoromethyl (-CH2F) group, an increasingly important moiety in modern pharmaceuticals due to its ability to modulate metabolic stability and binding affinity.
Understanding the distinct and sometimes overlapping spectral features of these groups is paramount for researchers in drug discovery, process chemistry, and quality control. This document moves beyond a simple recitation of wavenumber ranges to explore the underlying physical principles that govern their IR absorptions, offering field-proven insights into spectral interpretation and data acquisition.
Section 1: The Infrared Signature of the Hydroxyl (-OH) Group
The hydroxyl group is one of the most readily identifiable functional groups in IR spectroscopy, primarily due to the profound influence of hydrogen bonding on its stretching vibration.
Mechanistic Basis: The O-H Stretch
The O-H bond is highly polar, resulting in a strong dipole moment that leads to intense infrared absorptions. The stretching vibration of this bond is highly sensitive to its molecular environment.[1]
Hydrogen-Bonded O-H: In condensed phases (liquids, solids) or concentrated solutions, hydroxyl groups form intermolecular hydrogen bonds. This interaction weakens the O-H covalent bond, which lowers the vibrational frequency (wavenumber).[2][3] Because molecules exist in a dynamic array of hydrogen-bonded states (dimers, trimers, polymers), the result is not a single sharp peak, but a very broad and intense absorption band.[1][4] This characteristic band is typically observed in the 3200-3550 cm⁻¹ region.[5] The broadness is a direct reflection of the continuum of O-H bond strengths within the sample at any given moment.[6]
"Free" (Non-Hydrogen-Bonded) O-H: In the gas phase or in very dilute solutions with a non-polar solvent (like CCl₄), intermolecular hydrogen bonding is minimized.[1][6] Under these conditions, the O-H stretch appears as a sharp, less intense peak at a higher wavenumber, typically in the 3600-3650 cm⁻¹ range.[4][7][8] Observing the transition from a broad to a sharp peak upon dilution is a classic experiment confirming the presence of a hydroxyl group.
Other Vibrational Modes
While the O-H stretch is dominant, other vibrations include:
C-O Stretch: A strong absorption between 1000-1260 cm⁻¹ . The exact position can help distinguish between primary (≈1050 cm⁻¹), secondary (≈1100 cm⁻¹), and tertiary (≈1150 cm⁻¹) alcohols.[4][8]
O-H Bend: A broad and weak peak occurring in the 1220-1440 cm⁻¹ region, which can sometimes be obscured by C-H bending vibrations.[4][8]
Experimental Data: IR Spectrum of Methanol (CH₃OH)
The NIST gas-phase IR spectrum for methanol clearly shows the C-H stretching region below 3000 cm⁻¹, a strong C-O stretch around 1033 cm⁻¹, and a prominent, broad O-H stretch centered around 3680 cm⁻¹ (characteristic of the free -OH in the gas phase).
Section 2: The Infrared Signature of the Fluoromethyl (-CH₂F) Group
The introduction of a fluorine atom dramatically alters the infrared spectrum due to its high electronegativity and mass. This creates strong, characteristic absorptions that are key for identification.
Mechanistic Basis: The Potent Inductive Effect
Fluorine is the most electronegative element, and its presence on a carbon atom induces a strong dipole moment in the C-F bond. This leads to one of the most intense absorptions in an IR spectrum.
C-F Stretch: The carbon-fluorine stretching vibration gives rise to a very strong and sharp absorption in the fingerprint region, typically found between 1000-1100 cm⁻¹ .[12] This peak is often the most prominent feature for a fluorinated compound and serves as a primary diagnostic marker. The exact frequency depends on the degree of fluorination.
C-H Vibrations: The electronegative fluorine atom also influences the adjacent C-H bonds in the -CH₂F group.
C-H Stretch: The asymmetric and symmetric stretching vibrations of the C-H bonds still occur in the typical 2970-2990 cm⁻¹ region but can be shifted slightly compared to a standard alkyl group.[13][14]
CH₂ Bend (Scissoring): A deformation mode for the CH₂ group is expected around 1450-1485 cm⁻¹.
Experimental Data: IR Spectrum of 2-Fluoroethanol (FCH₂CH₂OH)
2-Fluoroethanol provides an excellent case study as it contains both functional groups. Its spectrum showcases the distinct signatures of each. The NIST reference spectrum shows a broad O-H stretch (intermolecular H-bonding), C-H stretches, and a very strong absorption in the C-F stretch region.[15][16]
Section 3: Comparative Analysis and Spectral Interpretation
A direct comparison highlights the key differences that allow for unambiguous identification. The most telling features are the shape of the X-H stretch and the position of the C-X stretch.
Head-to-Head Comparison
Feature
Hydroxyl Group (-OH)
Fluoromethyl Group (-CH₂F)
Key Differentiator
Primary Vibration
O-H Stretch
C-F Stretch
Region and Bond Type
Typical Wavenumber
3200-3650 cm⁻¹
1000-1100 cm⁻¹
High vs. Low Wavenumber
Peak Shape
Very Broad (H-bonded) or Sharp (Free)
Sharp
Peak width is highly diagnostic for -OH
Peak Intensity
Strong to Very Strong
Very Strong
Both are strong, but C-F can be the strongest peak in the spectrum
Influencing Factors
Hydrogen Bonding, Concentration, Solvent
Electronegativity, Number of F atoms
Environmental vs. Intrinsic Effects
Spectral Deconvolution Logic
When analyzing a spectrum for the presence of these groups, a systematic approach is crucial. The following decision-making workflow can be applied.
Caption: Decision workflow for identifying -OH and -CH₂F groups.
Section 4: Experimental Protocols for High-Fidelity IR Analysis
The quality of an IR spectrum is fundamentally dependent on meticulous sample preparation.[17] The objective is to obtain a spectrum with high signal-to-noise and minimal interference from the sample matrix or atmospheric water and CO₂.[18]
Protocol 1: KBr Pellet Method for Solid Samples
This transmission technique is a gold standard for obtaining high-quality spectra of solid, non-reactive compounds.[17]
Causality: Potassium bromide (KBr) is used because it is transparent to infrared radiation in the typical mid-IR range (4000-400 cm⁻¹) and, being a soft salt, can be pressed into a clear pellet.[17][19] The sample must be ground to a particle size smaller than the wavelength of the IR radiation to minimize light scattering (the Christiansen effect), which can distort peak shapes.[20]
Step-by-Step Methodology:
Drying: Gently heat spectroscopic grade KBr at ~110°C for 2-4 hours to remove absorbed water, which shows a prominent O-H stretch. Store in a desiccator.
Grinding: Add ~1-2 mg of the solid sample and ~100-200 mg of the dried KBr to an agate mortar.[19]
Mixing: Grind the mixture thoroughly for 3-5 minutes until it becomes a fine, homogeneous powder.
Pellet Pressing: Transfer the powder to a pellet press die. Apply pressure (typically 7-10 tons) for several minutes using a hydraulic press to form a transparent or translucent pellet.[19]
Analysis: Carefully remove the pellet and place it in the spectrometer's sample holder. Collect a background spectrum of the empty sample chamber first, then collect the sample spectrum.
Protocol 2: Attenuated Total Reflectance (ATR) for Solids and Liquids
ATR has become a dominant technique due to its simplicity and lack of sample preparation.[17]
Causality: The IR beam is directed into a crystal of high refractive index (e.g., diamond, ZnSe). At the crystal-sample interface, the beam undergoes total internal reflection, creating an evanescent wave that penetrates a few micrometers into the sample.[17] The sample absorbs energy from this wave at its characteristic frequencies. This shallow penetration depth is highly advantageous for strongly absorbing samples and aqueous solutions, as it minimizes water interference.[18]
Step-by-Step Methodology:
Background Collection: Ensure the ATR crystal surface is clean. Collect a background spectrum with nothing on the crystal. This accounts for the absorbance of the crystal and the atmosphere.
Sample Application:
Solids: Place a small amount of the powder onto the crystal and apply firm, consistent pressure using the built-in press. Good contact is critical for a strong signal.
Liquids: Place a single drop of the liquid onto the center of the crystal.
Analysis: Collect the sample spectrum.
Cleaning: Thoroughly clean the crystal surface with an appropriate solvent (e.g., isopropanol) and a soft, non-abrasive wipe. A clean crystal is essential for the next measurement.
Workflow for Method Selection
Caption: Workflow for selecting the appropriate IR sampling method.
Conclusion
The hydroxyl and fluoromethyl groups present highly distinct and characteristic signatures in infrared spectroscopy. The hydroxyl group is defined by its broad, hydrogen-bond-sensitive O-H stretching vibration above 3200 cm⁻¹, while the fluoromethyl group is identified by its exceptionally strong, sharp C-F stretching absorption in the 1000-1100 cm⁻¹ fingerprint region. By understanding the physical phenomena that dictate these appearances and by employing rigorous, well-chosen experimental protocols, researchers can confidently identify these crucial functional groups, accelerating drug development and ensuring product quality.
References
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Brummel, C. L., Mork, S. W., & Philips, L. A. (1991). High-resolution infrared spectroscopy of 2-fluoroethanol in a molecular beam. The Journal of Chemical Physics, 95(10), 7268–7276. Retrieved from [Link]
IR Spectrum and Characteristic Absorption Bands. (n.d.). Maricopa Open Digital Press. Retrieved from [Link]
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Sample Preparation for FTIR Analysis. (2024). Drawell. Retrieved from [Link]
Infrared Spectroscopy of OH··CH3OH: Hydrogen-Bonded Intermediate Along the Hydrogen Abstraction Reaction Path. (2015). CONICET. Retrieved from [Link]
Infrared Spectrum Characteristics and Quantification of OH Groups in Coal. (2023). ACS Omega. Retrieved from [Link]
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A Comprehensive Guide to the Safe Disposal of cis-3-(Fluoromethyl)cyclobutan-1-ol
As researchers and professionals in drug development, our commitment to safety and environmental stewardship extends to the entire lifecycle of the chemical compounds we handle. This guide provides a detailed protocol fo...
Author: BenchChem Technical Support Team. Date: February 2026
As researchers and professionals in drug development, our commitment to safety and environmental stewardship extends to the entire lifecycle of the chemical compounds we handle. This guide provides a detailed protocol for the proper disposal of cis-3-(Fluoromethyl)cyclobutan-1-ol, a fluorinated organic compound. By understanding the chemical properties of this substance and the principles of hazardous waste management, we can ensure its disposal in a manner that is safe, compliant, and environmentally responsible.
Understanding the Compound: Key Safety-Related Properties
A thorough understanding of the chemical and physical properties of cis-3-(Fluoromethyl)cyclobutan-1-ol is fundamental to its safe handling and disposal.
Property
Value
Implication for Disposal
Chemical Formula
C5H9FO
Indicates the presence of fluorine, a halogen that requires special consideration during disposal.
Molecular Weight
104.12 g/mol
Relevant for calculating quantities for disposal.
Appearance
Colorless liquid
Visual identification.
Flammability
Highly flammable liquid and vapor (Category 2)
Dictates the need for spark-proof tools, grounding of equipment, and storage away from ignition sources.[1]
Boiling Point
99 °C (210 °F)
Its volatility requires handling in well-ventilated areas to avoid inhalation and the formation of flammable vapor-air mixtures.
Density
0.938 g/cm³ at 25 °C (77 °F)
Will float on water.
Solubility in Water
Not specified, but the log Pow of 0.14 suggests some water solubility.
This has implications for aqueous waste streams and potential environmental contamination if not properly contained.
The Core Principle: Segregation of Halogenated Organic Waste
cis-3-(Fluoromethyl)cyclobutan-1-ol is a halogenated organic compound due to the presence of a carbon-fluorine bond.[2] The cornerstone of its proper disposal is segregation from non-halogenated organic waste streams.[2][3]
Why is segregation crucial?
Halogenated organic compounds require specific disposal technologies, primarily high-temperature incineration, to ensure their complete destruction and to manage the resulting acidic gases.[2][4][5] Mixing them with non-halogenated waste complicates the disposal process and can lead to the formation of toxic byproducts if the disposal method is not appropriate for halogenated compounds.
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe and compliant disposal of cis-3-(Fluoromethyl)cyclobutan-1-ol.
Step 1: Personal Protective Equipment (PPE)
Before handling the compound, ensure you are wearing the appropriate PPE:
Eye Protection: Chemical safety goggles or a face shield.[6]
Skin and Body Protection: A lab coat or flame-retardant, antistatic protective clothing is recommended.
Respiratory Protection: Not typically required under normal use with adequate ventilation.[1]
Step 2: Waste Collection and Labeling
Select the Correct Waste Container: Use a designated, properly labeled container for "Halogenated Organic Waste."[2] These containers are often color-coded for easy identification (e.g., green-labeled carboys).[2]
Container Integrity: Ensure the waste container is in good condition, compatible with the chemical, and has a secure, tight-fitting lid.[1]
Labeling: Immediately label the waste container with "Hazardous Waste," the full chemical name "cis-3-(Fluoromethyl)cyclobutan-1-ol," and the approximate quantity.[3] Maintain a running list of the contents of the waste container.[2][3]
Step 3: Storage of Waste
Location: Store the waste container in a well-ventilated area, such as a chemical fume hood or a designated satellite accumulation area.[1]
Ignition Sources: Keep the container away from heat, sparks, open flames, and other sources of ignition.[1]
Grounding: If transferring larger quantities, ensure the container and receiving equipment are grounded and bonded to prevent static discharge.[1]
Step 4: Disposal Pathway
The recommended disposal method for cis-3-(Fluoromethyl)cyclobutan-1-ol is through an approved hazardous waste disposal facility.[1] The primary technology for the destruction of halogenated organic compounds is high-temperature incineration .[2][4][5]
Why High-Temperature Incineration?
The carbon-fluorine bond is exceptionally strong and requires significant energy to break.[4] High-temperature incineration provides the necessary conditions for the complete destruction of the molecule.[4] These specialized incinerators are equipped with scrubbers to neutralize the acidic and corrosive gases, such as hydrogen fluoride (HF), that are produced during the combustion of fluorinated compounds.[7]
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of cis-3-(Fluoromethyl)cyclobutan-1-ol.
Personal protective equipment for handling cis-3-(Fluoromethyl)cyclobutan-1-ol
An In-Depth Technical Guide to Personal Protective Equipment for Handling cis-3-(Fluoromethyl)cyclobutan-1-ol In the landscape of pharmaceutical and agrochemical research, the introduction of fluorinated organic molecule...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to Personal Protective Equipment for Handling cis-3-(Fluoromethyl)cyclobutan-1-ol
In the landscape of pharmaceutical and agrochemical research, the introduction of fluorinated organic molecules is pivotal for enhancing metabolic stability and membrane permeability.[1] The compound cis-3-(Fluoromethyl)cyclobutan-1-ol represents such a valuable building block. However, its novelty means that comprehensive safety data is not yet widely available. This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals. By synthesizing data from structurally similar compounds, this document establishes a robust framework for the safe handling, storage, and disposal of cis-3-(Fluoromethyl)cyclobutan-1-ol, ensuring both personal safety and experimental integrity.
Hazard Assessment Based on Structural Analogs
Due to the absence of a specific Safety Data Sheet (SDS) for cis-3-(Fluoromethyl)cyclobutan-1-ol, a hazard assessment has been conducted based on closely related analogs. The primary analogs used for this assessment are 3-(Trifluoromethyl)cyclobutan-1-one, Cyclobutanol, and 3-Fluorocyclobutan-1-ol.
Hazard Category
Inferred Risk for cis-3-(Fluoromethyl)cyclobutan-1-ol
Rationale Based on Analogs
Flammability
High
Cyclobutanol and its derivatives are classified as highly flammable liquids and vapors.[2][3] 3-(Trifluoromethyl)cyclobutan-1-one is also designated as a highly flammable liquid.[4]
Skin Irritation
Moderate to High
3-(Trifluoromethyl)cyclobutan-1-one is known to cause skin irritation.[4] This is a common property for many organic solvents and alcohols.
Eye Irritation
Serious
Serious eye irritation is a noted hazard for 3-(Trifluoromethyl)cyclobutan-1-one.[4] Direct contact with the liquid or its vapors is likely to cause significant irritation.
Respiratory Irritation
Possible
Vapors may cause respiratory irritation, a hazard associated with 3-(Trifluoromethyl)cyclobutan-1-one.[4]
Thermal Decomposition
High
Fluorinated organic compounds can release highly toxic and corrosive gases, such as hydrogen fluoride (HF), upon thermal decomposition.[5]
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is essential to mitigate the identified risks. The following protocol is a mandatory minimum for all personnel handling cis-3-(Fluoromethyl)cyclobutan-1-ol.
Primary Engineering Controls
Before detailing personal protective equipment, it is crucial to emphasize that PPE is the last line of defense. All handling of cis-3-(Fluoromethyl)cyclobutan-1-ol must be conducted within a certified chemical fume hood to control vapor inhalation and provide a contained workspace.
Mandatory PPE Ensemble
Eye and Face Protection :
Minimum Requirement : ANSI Z87.1-compliant safety glasses with side shields are mandatory at all times in the laboratory.[6]
Recommended for Active Handling : When transferring, weighing, or performing reactions, chemical splash goggles are required.
High-Volume Operations : For procedures involving larger quantities (>100 mL), a full face shield worn over chemical splash goggles is essential to protect against splashes.[7]
Hand Protection :
Glove Selection : No single glove material offers universal protection.[6] A dual-gloving strategy is recommended.
Inner Glove : A thin, disposable nitrile glove. Nitrile provides good resistance to a range of chemicals, including many acids, caustics, and alcohols.[6][7]
Outer Glove : A thicker, chemical-resistant glove such as butyl rubber or neoprene should be worn over the nitrile glove. Butyl gloves offer excellent protection against a wide array of hazardous chemicals, including gases and vapors.[8] Neoprene is resistant to organic acids, caustics, and alcohols.[6]
Glove Change Protocol : Gloves should be changed immediately upon suspected contamination or at regular intervals (not to exceed 2 hours of use).
Body Protection :
A flame-resistant lab coat is mandatory.
For operations with a significant splash risk, a chemically resistant apron should be worn over the lab coat.[6]
Full-length pants and closed-toe shoes are required at all times in the laboratory.
Respiratory Protection :
Under normal conditions within a functioning fume hood, respiratory protection is not typically required.
In the event of a spill or ventilation failure, or for any procedure that may generate aerosols outside of a fume hood, a respirator with an organic vapor cartridge is necessary. All personnel requiring respirator use must be medically cleared, trained, and fit-tested in accordance with institutional and regulatory standards.[6]
Workflow for PPE Selection
The following diagram outlines the decision-making process for selecting the appropriate level of PPE when working with cis-3-(Fluoromethyl)cyclobutan-1-ol.
Caption: PPE selection workflow for handling cis-3-(Fluoromethyl)cyclobutan-1-ol.
Emergency Procedures and First Aid
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[9]
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9]
Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2]
Ingestion : Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]
Storage and Disposal Plan
Storage
Store cis-3-(Fluoromethyl)cyclobutan-1-ol in a tightly sealed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[2][10] It should be stored in a designated flammables cabinet.
Disposal
All waste containing cis-3-(Fluoromethyl)cyclobutan-1-ol must be treated as hazardous waste.
Waste Collection : Collect in a designated, properly labeled, and sealed container.
Disposal Method : Due to the fluorine content, incineration is the preferred method of disposal. However, this must be conducted in a facility equipped with scrubbers to neutralize the resulting hydrogen fluoride and other acidic gases.[5] Landfilling should be avoided to prevent environmental contamination.[11] Always follow local, state, and federal regulations for hazardous waste disposal.[12]
By adhering to these rigorous safety protocols, researchers can confidently and safely work with cis-3-(Fluoromethyl)cyclobutan-1-ol, advancing scientific discovery while maintaining the highest standards of laboratory safety.
References
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U.S. Environmental Protection Agency. (2025). 3-Fluorocyclobutan-1-ol Properties. CompTox Chemicals Dashboard. Retrieved from [Link]
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PubChem. (n.d.). 1-(aminomethyl)-3-(fluoromethyl)cyclobutan-1-ol hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]